4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-12-5(4)6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVAWSVTEWXJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363214 | |
| Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176530-47-5 | |
| Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine. This heterocyclic compound, featuring a thieno[3,2-d]pyrimidine core, is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.
Molecular Structure and Chemical Properties
This compound is a bicyclic aromatic compound with the molecular formula C₇H₅ClN₂S₂.[1][2] Its structure is characterized by a thiophene ring fused to a pyrimidine ring, with a chloro group at position 4 and a methylthio group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S₂ | [1][2] |
| Molecular Weight | 216.71 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 176530-47-5 | [1][2] |
| Appearance | Solid (predicted) | |
| Polar Surface Area | 79.3 Ų | [1] |
| XLogP3 | 3.1 | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: An FTIR spectrum is available for 4-Chloro-2-methylthieno[3,2-d]pyrimidine, which can be used for identifying functional groups and confirming the overall structure.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry of analogous compounds suggests that the exact mass of this compound can be confirmed by techniques such as electrospray ionization (ESI).[5]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the formation of the thieno[3,2-d]pyrimidin-4(3H)-one precursor, followed by chlorination.
Synthesis of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (Precursor)
A common method for the synthesis of the pyrimidinone precursor involves the cyclization of a substituted thiophene derivative. While a specific protocol for this exact precursor is not detailed in the provided search results, a general approach can be inferred from the synthesis of similar thieno[3,2-d]pyrimidin-4-ones.[5][7] This generally involves the reaction of an aminothiophenecarboxylate with a source of the pyrimidine ring.
Chlorination of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
The conversion of the pyrimidinone to the 4-chloro derivative is a crucial step. Based on established procedures for analogous compounds, this is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[8][9][10]
Experimental Protocol: Chlorination
-
To a solution of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent (e.g., acetonitrile), N,N-dimethylaniline is added.
-
The mixture is cooled to 0 °C, and phosphorus oxychloride is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully quenched with ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Buy 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride [smolecule.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Core Compound Identification
The compound of interest is 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine. Its formal IUPAC name is 4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine [1]. This heterocyclic compound is a derivative of thienopyrimidine, a scaffold of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antiplasmodial agents[2].
Physicochemical and Computed Properties
Quantitative data for this compound has been aggregated from various chemical databases. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S₂ | PubChem[1] |
| Molecular Weight | 216.7 g/mol | PubChem[1] |
| CAS Number | 176530-47-5 | PubChem[1] |
| Purity | ≥98% (Commercially available) | [3] |
| Exact Mass | 215.9582682 Da | PubChem[1] |
| Topological Polar Surface Area | 79.3 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Role in Medicinal Chemistry and Biological Activity
Thieno[3,2-d]pyrimidine derivatives are recognized for their wide range of biological activities. The 4-chloro substituent on this scaffold is a versatile chemical handle for introducing various functional groups via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR)[2].
A notable application is in the development of dual-stage antiplasmodial agents, which are active against both the erythrocytic and hepatic stages of the Plasmodium parasite responsible for malaria. In a study focused on 4-substituted thieno[3,2-d]pyrimidines, derivatives synthesized from a 4-chloro precursor showed significant in vitro activity against P. falciparum and P. berghei[2].
Experimental Protocols: Synthesis
The synthesis of 4-substituted thieno[3,2-d]pyrimidines often involves the key intermediate 2,4-Dichlorothieno[3,2-d]pyrimidine, which can be prepared from thieno[3,2-d]pyrimidine-2,4-diol[4]. The target compound, this compound, is a crucial building block in these synthetic pathways. Below is a representative protocol for the modification of the 4-chloro position, as adapted from methodologies for related structures[2].
Protocol: Synthesis of 4-Arylether-thieno[3,2-d]pyrimidines from a 4-Chloro Precursor [2]
This protocol details the nucleophilic aromatic substitution of the chlorine atom at position 4.
-
Preparation of Alkoxide: Dissolve sodium (2.5 equivalents) in the desired alcohol (e.g., ethanol, methanol) (10 mL per mmol of the chloro-compound) under an argon atmosphere at 0 °C to generate the corresponding sodium alkoxide.
-
Addition of Substrate: Slowly add the 4-chloro-thieno[3,2-d]pyrimidine derivative (1 equivalent) to the alkoxide solution.
-
Reaction Condition: Stir the reaction mixture at 60 °C under an argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the reaction medium to dryness under reduced pressure.
-
Extraction: Add 50 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as acetonitrile (ACN) to yield the pure 4-alkoxy-thieno[3,2-d]pyrimidine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent functionalization at the 4-position.
Caption: Synthetic workflow for the preparation and functionalization of the target compound.
Caption: Logical flow of the experimental process from starting materials to final derivatives.
References
- 1. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine chemical formula
An In-Depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For researchers, scientists, and professionals in drug development, this compound is a heterocyclic building block of significant interest. Its thienopyrimidine core is a key feature in various pharmacologically active compounds, and its specific functional groups—a chloro group at the 4-position and a methylthio group at the 2-position—offer versatile handles for synthetic modification. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and its application in drug discovery workflows.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S₂ | [1][2] |
| Molecular Weight | 216.71 g/mol | [1][2] |
| CAS Number | 176530-47-5 | [1][2] |
| IUPAC Name | 4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine | [2] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthetic and Experimental Protocols
The synthesis of this compound and its derivatives is crucial for the exploration of its chemical space and biological activity. Below are generalized protocols based on established reactions for similar heterocyclic systems.
Synthesis of the Thienopyrimidine Core
A common pathway to construct the thieno[3,2-d]pyrimidine scaffold involves the reaction of a suitably substituted aminothiophene precursor with an isothiocyanate, followed by cyclization and further modifications.
Protocol 1: Chlorination of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
The introduction of the chlorine atom at the 4-position is typically achieved through a chlorination reaction of the corresponding pyrimidinone precursor. A general method for this transformation is outlined below, based on the synthesis of similar chloro-substituted thienopyrimidines.[3]
Materials:
-
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene or another high-boiling inert solvent
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is prepared in an appropriate reaction vessel. A catalytic amount of N,N-dimethylaniline may be added.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured into ice water with vigorous stirring.
-
The resulting aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
-
The solid product is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution
The chloro group at the 4-position is a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, which is a key strategy in developing libraries of potential drug candidates.[4]
Materials:
-
This compound
-
A desired nucleophile (e.g., an amine, alcohol, or thiol)
-
A suitable solvent (e.g., DMF, DMSO, or EtOH)
-
A base (e.g., triethylamine or potassium carbonate), if necessary
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the nucleophile (typically 1.1 to 1.5 equivalents). If the nucleophile is an amine salt or if an acid is generated during the reaction, add a non-nucleophilic base.
-
The reaction mixture is stirred, often at an elevated temperature, until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, or other standard work-up procedures.
-
Purification is typically achieved by column chromatography or recrystallization to yield the 4-substituted-2-(methylthio)thieno[3,2-d]pyrimidine derivative.
Application in Drug Discovery Workflow
Thienopyrimidine derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-malarial properties.[4][5] The title compound serves as a key intermediate in the synthesis of compound libraries for screening. A generalized workflow for the discovery of bioactive thienopyrimidine derivatives is presented below.
Caption: Drug discovery workflow using the thienopyrimidine scaffold.
This diagram illustrates a typical path from a key intermediate like this compound to a preclinical candidate. The process begins with the synthesis of a diverse library of related compounds, which then undergo high-throughput screening to identify initial "hits." These hits are subsequently optimized through iterative chemical modifications guided by structure-activity relationship (SAR) studies to produce a lead candidate with improved potency and pharmacokinetic properties, which can then proceed to preclinical evaluation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine literature review
An In-depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Introduction
This compound is a heterocyclic organic compound featuring a thienopyrimidine core. This scaffold is of significant interest in medicinal chemistry as it is a key structural component in various biologically active molecules. The compound serves as a versatile synthetic intermediate, primarily due to the reactive chlorine atom at the 4-position, which allows for the introduction of diverse functional groups through nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₇H₅ClN₂S₂, and it has a molecular weight of 216.71 g/mol .[1][2] This guide provides a comprehensive review of its synthesis, reactivity, and applications in the development of novel therapeutic agents.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from a corresponding 2-aminothiophene derivative. The general pathway involves the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by chlorination.
-
Step 1: Synthesis of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one The precursor, 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, is synthesized by the cyclization of an appropriate 2-aminothiophene-3-carboxylate. This involves condensation with an isothiocyanate followed by methylation and cyclization, or direct reaction with a reagent that provides the necessary carbon and nitrogen atoms for the pyrimidinone ring.
-
Step 2: Chlorination The thienopyrimidinone precursor is then converted to the target compound by treatment with a chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly used for this transformation, often in the presence of a base or catalyst.
Experimental Protocols
Synthesis of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (Precursor)
While a direct protocol for this specific precursor is not detailed in the provided search results, a general method can be inferred from the synthesis of similar thienopyrimidinones.[3] The synthesis generally starts from a substituted 2-aminothiophene-3-carboxylate, which undergoes cyclization. For instance, condensation with an isothiocyanate followed by intramolecular cyclization is a common route.
Synthesis of this compound
A general procedure for the chlorination of the pyrimidinone precursor is as follows, based on methods for similar heterocyclic systems:[4]
-
Reagents: 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, phosphorus oxychloride (POCl₃), and optionally a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline.
-
Procedure:
-
A mixture of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride is prepared.
-
A catalytic amount of N,N-dimethylaniline may be added.
-
The reaction mixture is heated to reflux for several hours (typically 2-6 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
-
Synthesis Workflow Visualization
Caption: General synthetic pathway for this compound.
Chemical Reactivity and Applications
The primary utility of this compound in organic synthesis stems from the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This makes it a valuable scaffold for building libraries of compounds in drug discovery programs.[5]
Key Reactions
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate 4-substituted derivatives. This is the most common application for this intermediate.
-
Palladium-Catalyzed Cross-Coupling Reactions: It can participate in reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings to form C-C and C-N bonds at the 4-position.
These reactions have been utilized to synthesize compounds with significant biological activity, particularly as antiplasmodial agents targeting malaria.[5]
Experimental Protocols for Derivatives
General Procedure for Nucleophilic Aromatic Substitution (Amination) [5]
-
Reagents: this compound, desired amine, a base (e.g., DIPEA or K₂CO₃), and a solvent (e.g., n-butanol, DMF, or dioxane).
-
Procedure:
-
To a solution of this compound in a suitable solvent, the amine (1.1-2.0 equivalents) and a base (2.0-3.0 equivalents) are added.
-
The reaction mixture is heated, often under microwave irradiation (e.g., 120-150 °C for 15-30 minutes), until the reaction is complete as monitored by TLC.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Role in Drug Discovery Visualization
Caption: Workflow illustrating the use of the title compound in drug discovery.
Quantitative Data
The following table summarizes the biological activity of derivatives synthesized from this compound against the K1 drug-resistant strain of P. falciparum (the parasite causing malaria).
| Derivative Substituent at C4 Position | IC₅₀ (µM) vs. P. falciparum K1 | Cytotoxicity (IC₅₀ µM) vs. HepG2 cells | Reference |
| -Cl (Title Compound) | 0.48 ± 0.11 | 14.1 ± 1.2 | [5] |
| 4-(trifluoromethyl)benzylamino | 0.28 ± 0.01 | 10.6 ± 0.7 | [5] |
| 3,4-dichlorobenzylamino | 0.30 ± 0.05 | 11.8 ± 0.9 | [5] |
| 4-fluorobenzylamino | 0.32 ± 0.03 | 12.5 ± 1.1 | [5] |
| 2-naphthylmethylamino | 0.33 ± 0.04 | 11.2 ± 0.8 | [5] |
Note: The data presented is for derivatives where the chlorine atom has been substituted, or for the title compound itself, as indicated.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its straightforward preparation and the reactivity of its 4-chloro group make it an ideal starting point for creating diverse chemical libraries. Its demonstrated utility in the development of potent antiplasmodial agents highlights its importance for researchers, scientists, and professionals in the field of drug development.[5] Further exploration of its reactivity and application in synthesizing inhibitors for other biological targets, such as kinases, remains a promising area of research.[4]
References
- 1. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. Its thienopyrimidine core is a recognized pharmacophore, and the presence of a reactive chloro group at the 4-position and a methylthio group at the 2-position allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, known biological activities of its derivatives, and detailed experimental protocols. While specific biological data for the title compound is limited in publicly available literature, this document extrapolates its potential based on the activities of structurally related thieno[3,2-d]pyrimidine derivatives, which have shown promise as kinase inhibitors and anticancer agents.
Introduction
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a variety of biological targets. The core scaffold is present in numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. This compound (CAS No: 176530-47-5) serves as a crucial building block for the development of novel thienopyrimidine-based therapeutics. The chlorine atom at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically proceeds via a two-step sequence involving the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by chlorination.
Synthesis of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (Precursor)
A common route to the precursor involves the cyclization of a 2-aminothiophene-3-carboxylate derivative.
Experimental Protocol:
-
Step 1: Synthesis of 2-amino-3-alkoxycarbonylthiophene. A mixture of an active methylene nitrile (e.g., malononitrile), an α-haloketone or α-haloaldehyde, and elemental sulfur in the presence of a base such as triethylamine in a suitable solvent like ethanol is subjected to a Gewald reaction. The resulting 2-aminothiophene-3-carbonitrile can be hydrolyzed and esterified to the corresponding ester.
-
Step 2: Cyclization to 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. The 2-aminothiophene-3-carboxylate is reacted with a thiourea derivative. To introduce the 2-(methylthio) group, S-methylisothiourea or a similar reagent can be used. The reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) or under basic conditions.
Chlorination to this compound
The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group.
Experimental Protocol:
-
To a stirred suspension of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent such as acetonitrile or toluene, a chlorinating agent like phosphorus oxychloride (POCl₃) is added, often in the presence of a base like N,N-dimethylaniline.[1]
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is carefully quenched with ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Chemical Properties and Reactivity
The 4-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its utility in creating libraries of derivatives for biological screening.
Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
Anticancer Activity
Derivatives of the thieno[2,3-d]pyrimidine scaffold (an isomer of the title compound's core) have demonstrated significant anticancer activity against various cell lines. It is plausible that derivatives of this compound could exhibit similar properties.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine-sulfa drug conjugates | MCF7 (Breast) | 22.12 - 37.78 | [2] |
| Thieno[2,3-d]pyrimidine-amides | PC-3 (Prostate), BT549 (Breast) | 3.12 - 8.72 | [3] |
| Thieno[2,3-d][2][4][5]triazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 14.5 - 71.8 | [6] |
| Thieno[2,3-c]pyridine derivatives | HSC3 (Head and Neck), T47D (Breast), RKO (Colon) | 10.8 - 24.4 | [5] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Non-Small Cell Lung Cancer | 1.0 (for MIF2 inhibition) | [7] |
| 5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4(3H)-one | MCF-7 (Breast) | >50 (Ki for SIRT2: 0.62) | [8] |
Note: The data presented is for structurally related thieno[2,3-d]pyrimidine and other thienopyrimidine derivatives, not for this compound itself.
Kinase Inhibition
The thienopyrimidine scaffold is a common core in many kinase inhibitors. It can act as a hinge-binder, a critical interaction for inhibiting kinase activity. Derivatives of this compound are attractive candidates for the development of novel kinase inhibitors.
Experimental Workflows and Signaling Pathways
The general workflow for utilizing this compound in drug discovery involves its synthesis followed by diversification through nucleophilic substitution at the C4 position. The resulting library of compounds is then screened against a panel of biological targets, such as cancer cell lines or specific kinases.
DOT Script for a general drug discovery workflow:
Caption: General workflow for the synthesis and screening of thienopyrimidine derivatives.
Given the prevalence of thienopyrimidines as kinase inhibitors, a potential signaling pathway that derivatives of the title compound might modulate is a generic kinase signaling cascade.
DOT Script for a generic kinase signaling pathway:
Caption: Generic kinase signaling pathway potentially targeted by thienopyrimidine inhibitors.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While direct biological data for this specific molecule is scarce, the well-documented anticancer and kinase inhibitory activities of the broader thieno[3,2-d]pyrimidine class make it a highly attractive starting point for drug discovery programs. The synthetic routes are well-established, and the reactivity of the 4-chloro position allows for extensive structural diversification. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound of interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. While extensive experimental research on this specific molecule is not publicly available, this guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to characterize its physicochemical and electronic properties. This document outlines a standard workflow for such an analysis, presents computed data from public databases, and offers a procedural framework for researchers seeking to conduct in-depth computational studies.
Computed Physicochemical Properties
Public chemical databases provide computationally derived properties for this compound. These values, while not experimentally verified, offer a preliminary assessment of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S₂ | PubChem[1] |
| Molecular Weight | 216.71 g/mol | ChemScene, PubChem[1][2] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 79.3 Ų | PubChem[1] |
| Exact Mass | 215.9582682 Da | PubChem[1] |
A Framework for Theoretical Investigation: Experimental Protocols
The following section details a robust computational workflow for the theoretical characterization of this compound. This protocol is based on standard practices in computational chemistry and draws from methodologies applied to similar thieno[3,2-d]pyrimidine derivatives.[3][4][5][6]
Geometry Optimization and Vibrational Frequency Analysis
The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
-
Methodology: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.
-
Procedure:
-
The initial structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory (e.g., PM6).
-
The optimized structure is then used as the starting point for the DFT calculations.
-
A full geometry optimization is performed without any symmetry constraints.
-
To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
-
Software: Gaussian, ORCA, or GAMESS are suitable software packages for these calculations.
Electronic Structure Analysis
Understanding the electronic properties of the molecule is crucial for predicting its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. This is useful for identifying regions that are susceptible to electrophilic or nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the local electronic environment.
Spectroscopic Properties Prediction
Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental data.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities calculated during the frequency analysis can be used to generate a theoretical IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.
Workflow for Theoretical Analysis
The following diagram illustrates the logical flow of a comprehensive theoretical study on a small molecule like this compound.
Conclusion
This technical guide provides a foundational framework for conducting theoretical studies on this compound. While specific experimental data for this compound is scarce in the public domain, the outlined computational protocols offer a robust pathway for its in-silico characterization. The presented workflow, from geometry optimization to the prediction of electronic and spectroscopic properties, serves as a valuable resource for researchers in computational chemistry and drug discovery. The insights gained from such theoretical analyses are instrumental in understanding the molecule's intrinsic properties and can guide future experimental work, including synthesis and biological evaluation.
References
- 1. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a combination of data for structurally related compounds, predicted spectroscopic values, and detailed experimental protocols for analogous syntheses. This approach aims to equip researchers with the necessary information to synthesize, characterize, and further investigate this class of compounds.
Physicochemical Properties
Basic physicochemical properties for this compound have been reported and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S₂ | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| CAS Number | 176530-47-5 | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The expected proton NMR chemical shifts are predicted based on the analysis of similar heterocyclic systems. The numbering of the protons corresponds to the thieno[3,2-d]pyrimidine core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 7.2 - 7.5 | Doublet |
| H-7 | 7.0 - 7.3 | Doublet |
| -SCH₃ | 2.5 - 2.7 | Singlet |
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts are based on the analysis of related thienopyrimidine derivatives.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | Not Applicable |
| C-Cl | 150 - 155 |
| C-S (thiophene) | 120 - 140 |
| C-H (thiophene) | 120 - 130 |
| C (pyrimidine) | 150 - 170 |
| -SCH₃ | 14 - 18 |
Predicted IR Spectroscopy Data
The expected infrared absorption frequencies are based on characteristic vibrational modes of the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic, -SCH₃) | 2950 - 2850 | Medium |
| C=N (pyrimidine) | 1620 - 1550 | Strong |
| C=C (aromatic) | 1500 - 1400 | Strong |
| C-Cl | 800 - 600 | Strong |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, the synthesis of structurally similar compounds, such as other 4-chlorothieno[3,2-d]pyrimidines, has been described. The following protocol for the synthesis of a related compound provides a representative methodology that can be adapted.
Synthesis of 4-Chloropyrimidine Derivatives from 4-Hydroxypyrimidines
A general method for the synthesis of 4-chloropyrimidines involves the chlorination of the corresponding 4-hydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃)[2].
Reaction Scheme:
Figure 1: General synthesis of 4-chlorothienopyrimidines.
General Procedure:
-
To a solution of the 4-hydroxy-2-(methylthio)thieno[3,2-d]pyrimidine precursor in a suitable solvent (e.g., toluene or an ether solvent), an organic base (e.g., triethylamine) is added[2].
-
Phosphorus oxychloride (POCl₃) is then added dropwise to the stirred mixture, typically at a controlled temperature[2].
-
The reaction mixture is heated to reflux and maintained for a period of time to ensure complete conversion[2].
-
After cooling, the reaction is quenched by the careful addition of water[2].
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product[3].
-
Purification is typically achieved by column chromatography or recrystallization[3].
Potential Biological Activity and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential as antiplasmodial agents, showing activity against both the erythrocytic and hepatic stages of Plasmodium, the parasite responsible for malaria[4][5]. While the exact molecular target of this compound is not specified, the dual-stage activity suggests interference with pathways crucial for parasite survival and proliferation in both the liver and red blood cells.
The following diagram illustrates the life cycle of the Plasmodium parasite and highlights the stages that can be targeted by dual-stage antiplasmodial compounds.
Figure 2: Potential targeting of Plasmodium life cycle stages.
Summary
This compound is a molecule with potential applications in drug discovery, particularly in the development of novel antiplasmodial agents. While a complete, experimentally verified spectroscopic dataset is not currently available in the public domain, this guide provides a robust framework of predicted data and analogous experimental procedures to support further research into this promising compound. The exploration of its biological activity, particularly its mechanism of action against Plasmodium, represents a significant avenue for future investigation.
References
- 1. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological potential of the thieno[3,2-d]pyrimidine core, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various kinases involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibitory Activity
A primary mechanism of the anticancer effects of thieno[3,2-d]pyrimidines is their ability to inhibit key kinases in oncogenic signaling pathways.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9a | JAK3 | 1.9 | [1] |
| 9g | JAK3 | 1.8 | [1] |
| HY3 | RIPK2 | 11 | |
| 11c | SIRT1 | 3.6 | [2] |
| 11c | SIRT2 | 2.7 | [2][3] |
| 11c | SIRT3 | 4.0 | [2][3] |
| 7 | PI3Kα | Potent Inhibition | [4] |
| 21 | PI3Kα | Potent Inhibition | [4] |
| 24 | JAK1 | 22 | [5] |
| 46 | JAK1 | Potent Inhibition | [5] |
Antiproliferative Activity
The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against various cancer cell lines.
Table 2: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17f | HCT-116 | Colon Carcinoma | 2.80 | [6] |
| 17f | HepG2 | Hepatocellular Carcinoma | 4.10 | [6] |
| 5 | MCF-7 | Breast Adenocarcinoma | 7.301 | [7] |
| 8 | MCF-7 | Breast Adenocarcinoma | 4.132 | [7] |
| 5 | HepG2 | Hepatocellular Carcinoma | 5.3 | [7] |
| 8 | HepG2 | Hepatocellular Carcinoma | 3.3 | [7] |
| Compound 3 | HepG-2 | Hepatocellular Carcinoma | 8.001 | [8] |
| 14 | MCF-7 | Breast Adenocarcinoma | 22.12 | [9] |
| 13 | MCF-7 | Breast Adenocarcinoma | 22.52 | [9] |
| 9 | MCF-7 | Breast Adenocarcinoma | 27.83 | [9] |
| 12 | MCF-7 | Breast Adenocarcinoma | 29.22 | [9] |
| 5a | MDA-MB-435 | Melanoma | Growth Percent = -31.02 | [10][11] |
Key Signaling Pathways in Cancer Targeted by Thieno[3,2-d]pyrimidines
Several critical signaling pathways involved in cancer progression are modulated by thieno[3,2-d]pyrimidine derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[12] Its dysregulation is a common feature in many cancers.[13] Thieno[3,2-d]pyrimidine-based compounds have been developed as potent PI3K inhibitors, thereby blocking downstream signaling and inducing cancer cell death.[4][13]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling that governs hematopoiesis, immune response, and cell proliferation.[14] Aberrant JAK/STAT signaling is a hallmark of various cancers, particularly hematological malignancies.[1] Thieno[3,2-d]pyrimidine derivatives have been designed as potent JAK inhibitors, demonstrating efficacy in B-cell lymphoma models.[1]
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Microorganism | Activity (MIC, µg/mL or Inhibition Zone, mm) | Reference | | :--- | :--- | :--- | :--- | :--- | | 9b | Aspergillus fumigatus | Strong Effect |[15] | | 9b | Candida albicans | Strong Effect |[15] | | 9b | Staphylococcus aureus | Strong Effect |[15] | | 9b | Bacillus subtilis | Strong Effect |[15] | | 9b | Salmonella sp. | Strong Effect |[15] | | 9b | Escherichia coli | Strong Effect |[15] | | 12ii | Not Specified | Improved MIC vs. Sulfadiazine |[16] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thieno[3,2-d]pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of kinases involved in inflammatory signaling pathways.
RIPK2 Inhibition
Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of inflammatory responses downstream of NOD-like receptors.[17] Inhibition of RIPK2 is a promising strategy for the treatment of inflammatory diseases.[18]
Table 4: Anti-inflammatory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | In Vivo Model | Efficacy | Reference |
| HY3 | RIPK2 | 11 | APAP-induced ALI | Significant anti-inflammatory and hepatoprotective effects | [18] |
RIPK2 Signaling Pathway
Upon activation by NOD1/2, RIPK2 undergoes ubiquitination, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.[17] Thieno[3,2-d]pyrimidine-based inhibitors can effectively block this process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives.
General Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
A common synthetic route to access diverse thieno[3,2-d]pyrimidine derivatives involves the initial construction of a substituted thiophene ring, followed by cyclization to form the pyrimidine ring.
Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one. A mixture of the appropriate 3-aminothiophene-2-carboxamide derivative and an excess of formamide is heated at 150-180 °C for 2-4 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the thieno[3,2-d]pyrimidin-4-one.
-
Step 2: Chlorination. The thieno[3,2-d]pyrimidin-4-one from Step 1 is refluxed in an excess of phosphorus oxychloride (POCl3) for 2-6 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is collected by filtration, washed with cold water, and dried to afford 4-chlorothieno[3,2-d]pyrimidine.
Protocol 2: In Vitro Antiproliferative MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The thieno[3,2-d]pyrimidine derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[19]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Compound Administration: The test thieno[3,2-d]pyrimidine derivatives are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[20][21]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[22]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The thieno[3,2-d]pyrimidine core represents a highly versatile and promising scaffold in the field of drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core at various positions allows for the fine-tuning of activity and selectivity against specific biological targets. The data and protocols presented in this guide underscore the significant potential of thieno[3,2-d]pyrimidine-based compounds for the development of novel therapeutics to address a range of unmet medical needs. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 18. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by a chlorination reaction.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a reliable two-step sequence. The initial step involves the cyclization of a commercially available aminothiophene derivative to form the key intermediate, 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. The subsequent and final step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group using a suitable chlorinating agent.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
This procedure involves the initial formation of a thioxo intermediate, which is then methylated.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Thiourea
-
Ethanol
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Protocol:
-
Cyclization: In a round-bottom flask, a mixture of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and thiourea (1.2 equivalents) in ethanol is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Thioxo Intermediate: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid, 2-thioxothieno[3,2-d]pyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.
-
Methylation: The dried 2-thioxothieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (1.1 equivalents). Methyl iodide (1.2 equivalents) is added dropwise to the solution at room temperature with stirring.
-
Work-up and Purification: The reaction mixture is stirred for 2-3 hours. The resulting precipitate, 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.
Step 2: Synthesis of this compound
This step involves the chlorination of the pyrimidinone intermediate.
Materials:
-
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable organic base)
-
Acetonitrile (optional, as solvent)
-
Ice bath
-
Standard laboratory glassware for reactions under anhydrous conditions
Protocol:
-
Reaction Setup: A mixture of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) and N,N-dimethylaniline (1.1 equivalents) is prepared in a round-bottom flask. The reaction can be performed neat or in a solvent like acetonitrile.
-
Chlorination: The mixture is cooled in an ice bath, and phosphorus oxychloride (3-5 equivalents) is added dropwise with stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (around 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
Extraction and Purification: The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | Solid | - | 82-83 |
| 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | C₇H₆N₂OS₂ | 198.27 | Solid | 80-90 | 180-181 |
| This compound | C₇H₅ClN₂S₂ | 216.71 | Solid | 75-85 | 115-118 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from a simple thiophene derivative to the more complex, functionalized thienopyrimidine.
Caption: Logical progression of the synthesis.
Application Notes and Protocols for the Synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a two-step process commencing with the formation of a 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one intermediate from methyl 3-amino-2-thiophenecarboxylate, followed by chlorination to yield the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visualization of a relevant biological signaling pathway.
Introduction
Thieno[3,2-d]pyrimidine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. Notably, certain derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2] The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules targeting this and other biological pathways. The presence of a reactive chlorine atom at the 4-position allows for further functionalization through nucleophilic substitution reactions.
Synthesis Overview
The synthesis of this compound is achieved through a two-step synthetic sequence. The first step involves the construction of the thieno[3,2-d]pyrimidin-4(3H)-one ring system with the desired 2-(methylthio) substituent. This is followed by a chlorination reaction to introduce the chloro group at the 4-position.
References
Application Notes and Protocols for Reactions of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a versatile building block in medicinal chemistry. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of a variety of substituted thieno[3,2-d]pyrimidine derivatives, which are key intermediates in the development of targeted therapeutics, including kinase inhibitors.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development. Its thienopyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, making it an attractive scaffold for targeting a wide range of biological macromolecules. The presence of a reactive chlorine atom at the 4-position allows for facile functionalization through various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Derivatives of this scaffold have shown potent inhibitory activity against various kinases, such as Janus kinase 3 (JAK3) and protein kinase CK2, which are implicated in inflammatory diseases and cancer. Furthermore, its derivatives have demonstrated antiplasmodial activity, highlighting its potential in the development of novel antimalarial agents.
This document details key reactions of this compound and provides experimental protocols for their implementation in a laboratory setting.
Key Reactions and Applications
The primary reactive site of this compound is the C4-chloro group, which readily undergoes displacement by a variety of nucleophiles. Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. This reaction is widely employed to introduce a diverse range of functional groups, including amines, alcohols, and thiols.
Application: Synthesis of kinase inhibitors and other biologically active molecules. For instance, the introduction of specific amine functionalities at the C4 position has been a key strategy in developing potent and selective JAK3 and protein kinase CK2 inhibitors.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the thienopyrimidine core and various aryl or heteroaryl boronic acids or esters.
Application: Generation of biaryl and heteroaryl-substituted thienopyrimidines. These structures are common motifs in many kinase inhibitors, where the appended aryl group can occupy hydrophobic pockets in the enzyme's active site, leading to enhanced potency and selectivity.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides an alternative and often milder method for the formation of carbon-nitrogen bonds compared to traditional SNAr reactions, especially with less nucleophilic amines.
Application: Synthesis of N-aryl and N-heteroaryl thienopyrimidine derivatives. This reaction is particularly useful for coupling a wide range of primary and secondary amines, including anilines and heterocyclic amines, which are prevalent in medicinal chemistry.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Workflow:
Workflow for Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, EtOH, or CH₃CN)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent and stir the mixture at room temperature or heat to the desired temperature (typically 60-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with water and a suitable organic solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(methylthio)thieno[3,2-d]pyrimidine derivative.
Quantitative Data Summary (Analogous Reactions):
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 130 | 3 | 75 |
| 2 | N-Methylpiperazine | K₂CO₃ | DMF | 130 | 3 | 80 |
| 3 | Aniline | Et₃N | EtOH | Reflux | 12 | 65-85 |
| 4 | Benzylamine | Na₂CO₃ | EtOH | Reflux | 8 | 70-90 |
Note: Data is representative of analogous reactions on similar thienopyrimidine scaffolds and may require optimization for specific substrates.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Workflow:
Workflow for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(methylthio)thieno[3,2-d]pyrimidine derivative.
Quantitative Data Summary (Analogous Reactions):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 8 | 75-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 100 | 16 | 60-80 |
Note: This is a general protocol based on similar heterocyclic systems and may require optimization.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Workflow:
Workflow for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4-2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the required time (4-24 h).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Analogous Reactions):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Dioxane | 100 | 18 | 70-90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂/BINAP (2/3) | NaOt-Bu | Toluene | 110 | 12 | 75-95 |
| 3 | Indole | Pd₂(dba)₃/DavePhos (1/2) | K₃PO₄ | Toluene | 100 | 24 | 60-80 |
Note: This is a general protocol based on similar heterocyclic systems and may require optimization.
Signaling Pathway Diagrams
Derivatives of this compound have been shown to inhibit key signaling pathways implicated in disease.
JAK-STAT Signaling Pathway:
The JAK-STAT pathway is a crucial signaling cascade in the immune system. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Dysregulation of this pathway is associated with autoimmune diseases and cancer.
JAK-STAT Signaling Pathway Inhibition
Protein Kinase CK2 Signaling:
Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a plethora of cellular processes, including cell growth, proliferation, and apoptosis. It phosphorylates a vast number of substrates, thereby regulating multiple signaling pathways. Its aberrant activity is linked to cancer development.
Protein Kinase CK2 Signaling Inhibition
Application Notes and Protocols: Nucleophilic Substitution on 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors and antiplasmodial agents.
Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets. The chlorine atom at the C4-position of this compound is highly susceptible to nucleophilic displacement, providing a convenient handle for the introduction of diverse chemical functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
Derivatives of this scaffold have shown significant inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Janus kinase 3 (JAK3), which are implicated in cancer and inflammatory diseases. Furthermore, substituted thieno[3,2-d]pyrimidines have demonstrated promising activity against parasitic diseases like malaria.
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic substitution on 4-chloro-thieno[3,2-d]pyrimidine derivatives with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium methoxide | Na, MeOH, 60 °C | 4-Methoxy-2-(methylthio)thieno[3,2-d]pyrimidine derivative | 88 | [1] |
| Sodium ethoxide | Na, EtOH, 60 °C | 4-Ethoxy-2-(methylthio)thieno[3,2-d]pyrimidine derivative | 86 | [1] |
| Phenol | K₂CO₃, DMF, 130 °C, 3 h | 4-Phenoxy-2-(methylthio)thieno[3,2-d]pyrimidine derivative | 54-88 | [1] |
| Thiophenol | K₂CO₃, DMF, 30 °C, 1.5 h | 4-(Phenylthio)-2-(methylthio)thieno[3,2-d]pyrimidine derivative | 54-88 | [1] |
| Morpholine | EtOH, 78 °C, 5 h | 4-(Morpholin-4-yl)-2-(methylthio)thieno[3,2-d]pyrimidine | High | [2] |
| L-Phenylalanine | N/A | (S)-2-((2-(Methylthio)thieno[3,2-d]pyrimidin-4-yl)amino)-3-phenylpropanoic acid | N/A | [3] |
| N-methyl-L-phenylalanine | N/A | (S)-3-phenyl-2-(methyl((2-(methylthio)thieno[3,2-d]pyrimidin-4-yl)amino))propanoic acid | N/A | [3] |
| L-Phenylalaninol | N/A | (S)-2-((2-(Methylthio)thieno[3,2-d]pyrimidin-4-yl)amino)-3-phenylpropan-1-ol | N/A | [3] |
| L-Proline | N/A | (S)-1-(2-(Methylthio)thieno[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | N/A | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryloxy-2-(methylthio)thieno[3,2-d]pyrimidines
This protocol is adapted from the synthesis of 4-arylether-thieno[3,2-d]pyrimidines.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.0 eq) and potassium carbonate (1.1 eq).
-
Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 130 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer four times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryloxy-2-(methylthio)thieno[3,2-d]pyrimidine.
Protocol 2: General Procedure for the Synthesis of 4-Alkoxy-2-(methylthio)thieno[3,2-d]pyrimidines
This protocol is based on the reaction with sodium alkoxides.[1]
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Sodium metal (2.5 eq)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal (2.5 eq) in the desired anhydrous alcohol at 0 °C.
-
Slowly add this compound (1.0 eq) to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to 60 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent to dryness under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure 4-alkoxy-2-(methylthio)thieno[3,2-d]pyrimidine.
Protocol 3: General Procedure for the Synthesis of 4-Amino-2-(methylthio)thieno[3,2-d]pyrimidines
This is a general protocol for the reaction with amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Ethanol, DMF, or Dioxane)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq) (Optional, depending on the amine)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the desired anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq).
-
If the amine salt is formed, add a non-nucleophilic base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 78 °C for ethanol) and stir. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General reaction scheme for the nucleophilic substitution.
Caption: A typical experimental workflow for the synthesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a broad range of biological activities, most notably as potent inhibitors of various protein kinases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse libraries of 4-aryl-substituted thieno[3,2-d]pyrimidines. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine with various arylboronic acids, a key step in the synthesis of potential drug candidates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.
Applications in Drug Development
The 4-aryl-2-(methylthio)thieno[3,2-d]pyrimidine derivatives synthesized via this Suzuki coupling protocol are of significant interest in drug discovery, particularly in the field of oncology. These compounds have been shown to be potent inhibitors of several key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathways:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, leading to cell proliferation, survival, and migration.[3] Inhibition of EGFR is a clinically validated strategy for the treatment of various cancers, including non-small cell lung cancer and colorectal cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: The products of this Suzuki coupling have also shown inhibitory activity against VEGFRs, particularly VEGFR-2.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.[5]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of kinases within this pathway, such as PI3K and mTOR.
Below is a diagram illustrating the general signaling pathways targeted by 4-aryl-2-(methylthio)thieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
This section provides a general protocol for the Suzuki coupling of this compound with arylboronic acids. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.). Then, add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(methylthio)thieno[3,2-d]pyrimidine.
Below is a workflow diagram for the experimental protocol.
Data Presentation: Representative Reaction Conditions
While specific yields for the Suzuki coupling of this compound are not widely tabulated, the following table provides representative conditions and yields for the coupling of analogous chloropyrimidine and thienopyrimidine systems with various arylboronic acids, which can serve as a guide for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60 | [7] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [8] |
| 4 | N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (0.1) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 2 | 71 | [6] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-aryl derivatives. These compounds are valuable scaffolds in drug discovery, particularly for the development of potent kinase inhibitors targeting key signaling pathways in cancer. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and application of this important class of molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal yields and purity.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, recognized for its broad spectrum of biological activities. This structural motif is a key component in the design of numerous kinase inhibitors, molecules pivotal to the regulation of cellular signaling pathways and thus significant targets in oncology, immunology, and neurodegenerative disease research. The precursor, 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, serves as a versatile and crucial building block in the synthesis of these inhibitors. Its reactivity, particularly at the 4-position, allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of highly potent and selective kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors utilizing this compound. It also presents quantitative data on the efficacy of these inhibitors and visual representations of the relevant signaling pathways and synthetic workflows.
Data Presentation: Kinase Inhibitor Potency
The following table summarizes the inhibitory activities (IC50 values) of various kinase inhibitors synthesized from thieno[3,2-d]pyrimidine derivatives. This data highlights the potency and selectivity of these compounds against different kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 11c | SIRT1 | 3.6 | [1][2][3] |
| SIRT2 | 2.7 | [1][2][3] | |
| SIRT3 | 4.0 | [1][2][3] | |
| Compound 34 | ATR | 1.5 | [4] |
| 9a | JAK3 | 1.9 | [5] |
| 9g | JAK3 | 1.8 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine-based inhibitors and a general workflow for their synthesis.
Signaling Pathways
Caption: The JAK-STAT signaling pathway, a key regulator of immune response.[6][7][8][9][10]
Caption: The ATR-mediated DNA damage response pathway.[11][12][13][14][15]
Caption: Key downstream targets of the SIRT1 signaling pathway.[16][17][18][19][20]
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitors from the starting material.
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the synthesis of kinase inhibitors from this compound. Researchers should adapt these protocols based on the specific target molecule and optimize conditions as necessary.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the 4-chloro group with an amine.
Materials:
-
This compound
-
Desired amine (1.1 - 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0 - 3.0 equivalents)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Work-up reagents (e.g., water, ethyl acetate, brine)
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the desired amine (1.1 - 2.0 equivalents) and the base (2.0 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 80-120 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted thieno[3,2-d]pyrimidine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl or heteroaryl boronic acid at the 4-position.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05 - 0.1 equivalents)
-
Base (e.g., Sodium Carbonate or Potassium Phosphate, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Work-up reagents (e.g., water, ethyl acetate, brine)
-
Purification system (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents), the palladium catalyst (0.05 - 0.1 equivalents), and the base (2.0 - 3.0 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to reflux (80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Partition the filtrate between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 4-aryl/heteroaryl-thieno[3,2-d]pyrimidine derivative.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse array of potent kinase inhibitors. The straightforward and versatile reactivity of this building block, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool to generate extensive libraries of compounds for SAR studies. The thieno[3,2-d]pyrimidine scaffold has demonstrated significant potential in targeting key kinases involved in critical cellular processes, making it a highly valuable pharmacophore in the ongoing quest for novel therapeutics. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of next-generation kinase inhibitors.
References
- 1. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. (2013) | Jeremy S. Disch | 195 Citations [scispace.com]
- 4. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shutterstock.com [shutterstock.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a critical heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutically active compounds. Its thieno[3,2-d]pyrimidine core is a privileged scaffold found in numerous potent and selective inhibitors of various enzymes and receptors. The presence of a reactive chloro group at the 4-position and a methylthio group at the 2-position allows for versatile chemical modifications, making it an invaluable tool in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a particular focus on its application in the synthesis of the antiplatelet drug Ticagrelor and as a scaffold for kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 176530-47-5 | [1] |
| Molecular Formula | C₇H₅ClN₂S₂ | [1] |
| Molecular Weight | 216.71 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.
Intermediate for Ticagrelor Synthesis
This compound is a crucial precursor in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The chloro group at the 4-position serves as a leaving group for nucleophilic substitution with the cyclopentylamino moiety of a key Ticagrelor side chain.
Scaffold for Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a well-established core for the development of various kinase inhibitors. The 4-chloro substituent on the intermediate allows for the introduction of diverse amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of this compound based on established chemical transformations for related thienopyrimidine systems.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
-
To a stirred solution of methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in a suitable high-boiling solvent (e.g., diphenyl ether), add urea (2.0 equiv.).
-
Heat the reaction mixture to 180-200 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then with a polar solvent (e.g., ethanol) to remove unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain thieno[3,2-d]pyrimidine-2,4-diol.
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add thieno[3,2-d]pyrimidine-2,4-diol (1.0 equiv.) and an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equiv.).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 equiv.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add sodium thiomethoxide (1.0-1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Nucleophilic Substitution with an Amine (General Procedure)
This protocol describes a general method for the reaction of this compound with a primary or secondary amine, a key step in the synthesis of Ticagrelor and various kinase inhibitors.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
References
Application Notes and Protocols for the Derivatization of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a versatile scaffold for the development of novel therapeutic agents. The protocols detailed herein focus on two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. These methodologies allow for the introduction of a wide range of functional groups at the C4 position, enabling the exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries for drug discovery programs.
Introduction
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have shown promise as inhibitors of various kinases, including phosphatidylinositol-3-kinase (PI3K), and as antiplasmodial and anticancer agents. The starting material, this compound, is an ideal precursor for derivatization due to the reactive C4-chloro substituent, which readily undergoes displacement by a variety of nucleophiles or participates in cross-coupling reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the thieno[3,2-d]pyrimidine ring system facilitates the nucleophilic aromatic substitution of the chlorine atom at the 4-position. This allows for the straightforward introduction of amine, ether, and thioether functionalities.
Application Note 1: Synthesis of 4-Amino-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives
Derivatives bearing an amino group at the C4 position are of significant interest due to their potential as kinase inhibitors and anticancer agents. The reaction proceeds via a bimolecular nucleophilic addition-elimination mechanism.
Experimental Protocol: General Procedure for Amination
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, DMF, or PEG 400) is treated with the desired primary or secondary amine (1.1-2.0 eq.). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), may be added, particularly when using amine hydrochlorides. The reaction mixture is heated at a temperature ranging from 80 °C to 120 °C for a period of 2 to 24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation, extraction, and purified by recrystallization or column chromatography.
Quantitative Data for Amination Reactions
| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Ethanol | - | Reflux | N/A | 54 | [1][2] |
| 2 | Various Amines | PEG 400 | - | 120 | 0.08 | High | [3] |
| 3 | Primary/Secondary Amines | Various | TEA/DIPEA | 80-120 | 2-24 | N/A |
Application Note 2: Synthesis of 4-Alkoxy- and 4-Aryloxy-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives
The introduction of alkoxy or aryloxy groups can significantly modulate the physicochemical properties of the parent molecule, impacting solubility, metabolic stability, and target engagement.
Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation
To a solution of the desired alcohol or phenol (1.0-1.1 eq.) in a suitable solvent (e.g., the corresponding alcohol, DMF, or THF), a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added to generate the alkoxide or phenoxide in situ. This compound (1.0 eq.) is then added, and the mixture is stirred at a temperature ranging from room temperature to 130 °C for 1 to 24 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified.
Quantitative Data for Alkoxylation/Aryloxylation Reactions
| Entry | Alcohol/Phenol | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | DMF | K2CO3 | 130 | 3 | N/A | [4] |
| 2 | Sodium Phenoxide | N/A | - | N/A | N/A | N/A | [5] |
Application Note 3: Synthesis of 4-(Alkyl/Aryl)thio-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives
Thioether derivatives are also accessible through nucleophilic substitution and can serve as valuable intermediates for further functionalization or as final compounds with unique biological activities.
Experimental Protocol: General Procedure for Thiolation
A mixture of the desired thiol (1.1 eq.) and a base (e.g., sodium hydroxide, potassium carbonate) (1.1 eq.) in a suitable solvent (e.g., DMF, ethanol) is stirred at room temperature to form the thiolate. This compound (1.0 eq.) is then added to the solution. The reaction mixture is stirred at a temperature between 25 °C and 80 °C for 1 to 12 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic phase is then dried, concentrated, and purified.
Quantitative Data for Thiolation Reactions
| Entry | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | DMF | K2CO3 | RT | 1-1.5 | N/A | [4] |
| 2 | Sodium Thiophenoxide | N/A | - | N/A | N/A | N/A | [5] |
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position of the thieno[3,2-d]pyrimidine core.
Application Note 4: Synthesis of 4-Aryl-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives
The formation of biaryl structures through Suzuki coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with extended aromatic systems that can effectively interact with biological targets.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq.), and a base (e.g., potassium carbonate, cesium carbonate, potassium phosphate) (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.05 eq.) is added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated to a temperature between 80 °C and 110 °C for 2 to 24 hours. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7][8][9]
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane | 100 | 1-24 | Good | [9] |
| 2 | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | 18-22 | Good | [8] |
| 3 | 3-Methoxyphenylboronic acid | N/A | N/A | N/A | N/A | Very Good | [10] |
Visualizations
Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General experimental workflow for nucleophilic aromatic substitution.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and stability assessments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. The following method is a robust starting point and may be optimized for specific impurity profiles.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of the compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution. |
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~ 4.5 | > 98% |
| Impurity 1 | ~ 2.8 | < 0.5% |
| Impurity 2 | ~ 5.2 | < 0.5% |
(Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.)
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm |
| Temperature | 25 °C | 25 °C |
Expected Chemical Shifts (¹H NMR in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -SCH₃ | ~ 2.7 | Singlet | 3H |
| Thiophene-H | ~ 7.4 | Doublet | 1H |
| Thiophene-H | ~ 7.8 | Doublet | 1H |
Expected Chemical Shifts (¹³C NMR in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| -SCH₃ | ~ 15 |
| Thiophene C | ~ 125 |
| Thiophene C | ~ 130 |
| Thiophene C (fused to pyrimidine) | ~ 135 |
| Pyrimidine C-Cl | ~ 150 |
| Pyrimidine C-S | ~ 160 |
| Pyrimidine C (fused to thiophene) | ~ 165 |
(Note: Chemical shifts are approximate and can be influenced by solvent and concentration.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (Electron Ionization - EI):
| Parameter | Recommended Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 200 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Data Presentation:
| m/z | Interpretation |
| 216/218 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 201/203 | [M-CH₃]⁺ |
| 174/176 | [M-SCH₃]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
| Parameter | Recommended Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16 |
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 | C-H stretching (aromatic) |
| ~ 2920 | C-H stretching (methyl) |
| ~ 1550 | C=N stretching (pyrimidine ring) |
| ~ 1450 | C=C stretching (thiophene and pyrimidine rings) |
| ~ 1200 | C-N stretching |
| ~ 800 | C-Cl stretching |
| ~ 750 | C-S stretching |
Thermal Analysis
Experimental Protocol (DSC & TGA):
| Parameter | DSC | TGA |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 300 °C | 25 °C to 600 °C |
| Atmosphere | Nitrogen | Nitrogen |
| Sample Pan | Aluminum (crimped) | Platinum |
Visualizations
Caption: HPLC analysis workflow for purity determination.
Caption: Workflow for spectroscopic characterization.
Application Notes and Protocols for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a versatile heterocyclic building block employed in the synthesis of a variety of biologically active compounds, particularly in the agrochemical sector. Its thienopyrimidine core is an isostere of purine, allowing for interaction with various biological targets. The presence of a reactive chlorine atom at the 4-position facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the generation of libraries of compounds for screening. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemicals, such as fungicides and herbicides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a key intermediate for the production of novel fungicides and herbicides. The thienopyrimidine scaffold has been shown to exhibit a broad range of biological activities, and derivatives of this compound are actively being explored for their potential as crop protection agents.
Fungicide Synthesis
Derivatives of this compound have shown promise as potent fungicides, particularly against common plant pathogens like Botrytis cinerea. The primary synthetic strategy involves the nucleophilic substitution of the 4-chloro group with various amines, thiols, or alcohols to generate a diverse range of analogues.
Herbicide Synthesis
Similarly, the modification of the 4-position of the thienopyrimidine ring has led to the discovery of compounds with significant herbicidal activity. By introducing different aryl or alkylamino groups, researchers can modulate the compound's efficacy and spectrum of activity against various weed species.
Data Presentation
The following tables summarize the fungicidal and herbicidal activity of representative thienopyrimidine derivatives synthesized from this compound or structurally related precursors.
Table 1: Fungicidal Activity of Thienopyrimidine Derivatives against Botrytis cinerea
| Compound ID | R-Group at 4-Position | EC50 (µg/mL) | Reference |
| TP-F1 | 4-fluoro-phenylamino | 0.13 | |
| TP-F2 | 4-methoxy-phenylamino | 0.24 | |
| TP-F3 | Phenylthio | > 50 | Inferred from general activity |
| TP-F4 | Morpholino | > 50 | Inferred from general activity |
| Carbendazim (Control) | - | 0.21 | [1] |
Table 2: Herbicidal Activity of Thienopyrimidine Derivatives
| Compound ID | R-Group at 4-Position | Weed Species | Inhibition (%) at 100 mg/L | Reference |
| TP-H1 | 2-methyl-phenylamino | Brassica napus (Rape) | > 80 | [2] |
| TP-H2 | 4-chloro-phenylamino | Echinochloa crus-galli (Barnyard grass) | > 80 | [2] |
| TP-H3 | Cyclopropylamino | Brassica napus (Rape) | ~70 | Inferred from related structures |
| TP-H4 | Ethylamino | Echinochloa crus-galli (Barnyard grass) | ~65 | Inferred from related structures |
| Cyhalofop (Control) | - | Echinochloa crus-galli (Barnyard grass) | High | [2] |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis and evaluation of agrochemicals derived from this compound.
Protocol 1: Synthesis of 4-(Arylamino)-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives (General Procedure)
This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and other standard laboratory glassware.
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the substituted aniline (1.2 eq.) and DIPEA (1.5 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 4-(arylamino)-2-(methylthio)thieno[3,2-d]pyrimidine derivative.
Protocol 2: In Vitro Fungicidal Activity Assay against Botrytis cinerea (Mycelial Growth Inhibition)
This protocol outlines the procedure for evaluating the fungicidal activity of synthesized compounds.
Materials:
-
Synthesized thienopyrimidine derivatives
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of Botrytis cinerea, cut a 5 mm diameter mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each petri dish.
-
Incubate the plates at 25±1 °C for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.[3][4]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and evaluation of agrochemical derivatives.
Proposed Mode of Action for Fungicidal Derivatives
Many pyrimidine-based fungicides act by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth. While the exact mechanism for thienopyrimidine derivatives is still under investigation, a plausible pathway involves the inhibition of key enzymes in this pathway.
Caption: A proposed fungicidal mode of action targeting methionine biosynthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the two key stages of the synthesis: the cyclization to form the pyrimidinone intermediate and the subsequent chlorination.
Stage 1: Cyclization of Methyl 3-aminothiophene-2-carboxylate
Issue 1: Low Yield of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
-
Question: My cyclization reaction is resulting in a low yield of the desired pyrimidinone intermediate. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the cyclization step can often be attributed to incomplete reaction or the formation of side products.
-
Probable Cause 1: Incomplete Reaction. The cyclization of methyl 3-aminothiophene-2-carboxylate with a reagent like S-methylisothiourea requires specific temperature and time conditions to proceed to completion. Insufficient heating or reaction time can leave a significant amount of unreacted starting materials.
-
Solution 1:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials.
-
Optimize Conditions: If the reaction is sluggish, consider gradually increasing the reaction temperature or extending the reaction time.
-
-
Probable Cause 2: Formation of Isomeric Byproducts. Depending on the cyclizing agent and reaction conditions, there is a possibility of forming isomeric pyrimidine structures, which can be difficult to separate from the desired product and will lower the isolated yield.
-
Solution 2:
-
Reagent Purity: Ensure the purity of the starting materials and reagents. Impurities can sometimes catalyze side reactions.
-
Purification: If isomeric byproducts are suspected, a careful purification by column chromatography or recrystallization may be necessary.
-
-
Stage 2: Chlorination of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Issue 2: Presence of Starting Material in the Final Product after Chlorination
-
Question: After performing the chlorination with phosphorus oxychloride (POCl₃) and workup, I still observe the starting pyrimidinone in my product mixture. What is causing this?
-
Answer: The reappearance of the starting material, 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, is a common issue and can be due to two main reasons:
-
Probable Cause 1: Incomplete Chlorination. The chlorination reaction may not have gone to completion. This can be due to insufficient reagent, time, or temperature.
-
Solution 1:
-
Stoichiometry and Temperature: Ensure at least one equivalent of POCl₃ is used. The reaction often requires heating to reflux.[1]
-
Reaction Time: Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
-
Probable Cause 2: Hydrolysis During Workup. The 4-chloro product is susceptible to hydrolysis back to the starting pyrimidinone, especially in the presence of water and acid, which are generated during the quenching of excess POCl₃.
-
Solution 2:
-
Careful Quenching: Quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring to dissipate the heat from the exothermic reaction.
-
Neutralization: Immediately neutralize the acidic aqueous solution with a base like sodium bicarbonate or sodium carbonate to a pH of 7-8 before extraction.[2] This will minimize the acid-catalyzed hydrolysis of the product.
-
Prompt Extraction: Do not let the product sit in the acidic aqueous layer for an extended period. Extract the product into an organic solvent as soon as possible after neutralization.
-
-
Issue 3: Formation of Dichloro Byproduct
-
Question: My final product is contaminated with a byproduct that appears to be a dichlorinated version of the thieno[3,2-d]pyrimidine. How can I avoid this?
-
Answer: The formation of a dichlorinated byproduct, likely 2,4-dichlorothieno[3,2-d]pyrimidine, can occur under harsh reaction conditions.
-
Probable Cause: Over-chlorination. Prolonged reaction times or excessively high temperatures in the presence of a large excess of POCl₃ can lead to the chlorination of other positions on the heterocyclic ring system.
-
Solution:
-
Control Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC).[2]
-
Stoichiometric Control: While an excess of POCl₃ is often used, a very large excess should be avoided. Consider using a solvent-free approach with an equimolar amount of POCl₃ in the presence of a base.[1]
-
Temperature Control: Maintain the recommended reaction temperature and avoid overheating.
-
-
Issue 4: Sluggish Reaction and Formation of Dark-Colored Impurities
-
Question: The chlorination reaction is very slow, and I am observing the formation of dark, tarry side products. What can I do to improve the reaction?
-
Answer: Sluggish reactions and the formation of colored impurities often indicate decomposition or side reactions promoted by the harsh conditions of the chlorination.
-
Probable Cause: Insufficient Activation and Side Reactions. The hydroxyl group of the pyrimidinone needs to be activated for chlorination. In the absence of a base, this activation can be slow, requiring harsh conditions that can lead to decomposition.
-
Solution:
-
Use of a Tertiary Amine Base: The addition of a tertiary amine such as N,N-dimethylaniline or pyridine is often used to accelerate the reaction.[3] The base can activate the hydroxyl group, allowing for milder reaction conditions and shorter reaction times, which in turn minimizes the formation of degradation products.
-
Caution with N,N-dimethylaniline: Be aware that under certain conditions (e.g., in the presence of DMF), N,N-dimethylaniline can itself undergo side reactions with POCl₃.[4] Therefore, its use should be carefully controlled.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical two-step synthesis route for this compound?
-
A1: The most common synthesis involves:
-
Cyclization: Reaction of a methyl 3-aminothiophene-2-carboxylate with a suitable cyclizing agent, such as S-methylisothiourea, to form 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: Treatment of the resulting pyrimidinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 4-chloro product.
-
-
-
Q2: Why is a base like N,N-dimethylaniline or pyridine often added during the chlorination with POCl₃?
-
A2: A tertiary amine base serves multiple purposes in this reaction. It can act as a catalyst by activating the hydroxyl group of the pyrimidinone, making it a better leaving group. It also neutralizes the HCl that is generated during the reaction, which can prevent unwanted side reactions and degradation of the product. This often allows the reaction to proceed under milder conditions and with better yields.[1][3]
-
-
Q3: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
-
A3: POCl₃ is a highly corrosive and reactive substance.
-
Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
POCl₃ reacts violently with water. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
-
Quenching of POCl₃ is highly exothermic and releases HCl gas. Always quench by adding the reaction mixture slowly to a large excess of ice with vigorous stirring.
-
-
-
Q4: How can I best purify the final this compound product?
-
A4: Purification is typically achieved through:
-
Extraction and Washing: After quenching and neutralization, the product should be thoroughly extracted into an organic solvent and washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: If significant amounts of byproducts are present, purification by column chromatography on silica gel is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent method for obtaining a highly pure product.
-
-
Data Presentation
The following table summarizes representative yields for the chlorination of a hydroxypyrimidine, illustrating the impact of using a base in the reaction.
| Entry | Starting Material | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine | POCl₃ | Triethylamine | Toluene | 80 | 1 | 64.3 | [2] |
| 2 | 4-hydroxy-2-methylthiopyrimidine | POCl₃ | Triethylamine | Toluene | 80 | 1 | High | [2] |
| 3 | N-(Tert-butyl)-2-amino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ | N,N-dimethylaniline | CH₃CN | 80-85 | 18 | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (Cyclization)
This is a general procedure and may require optimization for specific substrates.
-
In a round-bottom flask, combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and S-methylisothiourea hemisulfate salt (1.2 equivalents).
-
Add a suitable solvent such as ethanol or isopropanol.
-
Add a base, for example, sodium ethoxide (2.5 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum to obtain the crude 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, which can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 2: Synthesis of this compound (Chlorination)
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (3-5 equivalents) carefully.
-
Add N,N-dimethylaniline (1.2 equivalents) dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux temperature (around 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: General two-step synthesis of this compound.
Caption: Troubleshooting workflow for the chlorination of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for Chlorothienopyrimidines
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving chlorothienopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging but crucial transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you achieve high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chlorothienopyrimidine failing or giving low yields?
A1: Low reactivity is a common issue with chlorothienopyrimidines and other heteroaryl chlorides due to the strong Carbon-Chlorine (C-Cl) bond.[1] This makes the initial, rate-limiting oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo analogs.[1][2] Success requires careful optimization of the catalyst system, base, and reaction conditions.[3]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures, excess water, or certain bases.[1][4] To mitigate this, use fresh, high-purity boronic acids, consider using more stable boronic esters (e.g., pinacol esters), or screen different bases.[1][5]
-
Homocoupling: This is the self-coupling of the boronic acid or the chlorothienopyrimidine. It can be caused by the presence of oxygen, which deactivates the Pd(0) catalyst.[1][6] Ensuring the reaction is thoroughly degassed and maintaining a positive inert atmosphere is critical to prevent this.[7]
Q3: Can the nitrogen atoms in the thienopyrimidine ring inhibit the catalyst?
A3: Yes, the Lewis-basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[8][9] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sterically shield the palladium, favoring the desired catalytic pathway and preventing this inhibition.[1][9]
Q4: Is microwave irradiation a viable option for this reaction?
A4: Absolutely. Microwave-assisted procedures can be highly effective, often leading to dramatically reduced reaction times (e.g., 10-30 minutes) and improved yields, sometimes even with lower catalyst loading.[4][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Formation | 1. Inactive Catalyst System: The chosen catalyst/ligand is not active enough to cleave the C-Cl bond.[1] 2. Ineffective Base: The base may be too weak, insoluble, or old.[2] 3. Low Temperature: Chlorides require higher activation energy.[2] 4. Oxygen Contamination: The active Pd(0) catalyst has been oxidized and deactivated.[7] | 1. Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Use palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[1][2] 2. Screen stronger bases. Use strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[1][11] 3. Increase the reaction temperature. Typically, 80-120 °C is required.[3][10] 4. Ensure rigorous inert atmosphere. Thoroughly degas all solvents and reagents. Use a Schlenk line or glovebox for the reaction setup.[7] |
| Significant Protodeboronation | 1. Boronic Acid Instability: The boronic acid is degrading under the reaction conditions. 2. Excess Water or Protic Source: Water can facilitate the cleavage of the C-B bond.[2] | 1. Use a more stable boron species. Switch from the boronic acid to its corresponding pinacol ester or a potassium trifluoroborate salt.[1][5] 2. Use anhydrous solvents where possible, or carefully control the amount of water in aqueous solvent systems.[1] Screen milder bases like KF.[12] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reactants or catalyst may not be fully dissolved. 2. Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst.[13] | 1. Choose a different solvent system. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are effective.[1][14] 2. Use high-purity reagents and solvents. Ensure solvents are properly purified and stored.[7] |
Data on Optimized Reaction Components
The following tables summarize data from studies on related, challenging heteroaryl chlorides, which can serve as an excellent starting point for the optimization of chlorothienopyrimidine couplings.
Table 1: Catalyst and Ligand Screening (Yields are illustrative, based on couplings of various chloropyrimidines and chloropyridines)
| Catalyst Precursor | Ligand | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 40-75 | A common starting point, but may be inefficient for less reactive substrates.[4] |
| Pd(OAc)₂ | SPhos | >90 | A highly active system for challenging heteroaryl chlorides.[15] |
| Pd₂(dba)₃ | XPhos | >90 | Another robust Buchwald ligand-based system with broad applicability.[9] |
| PdCl₂(dppf) | - | 60-85 | A reliable and common pre-catalyst, though may require higher temperatures.[2] |
Table 2: Base and Solvent Screening (Yields are illustrative, based on a model Suzuki coupling of a dichloropyrimidine)
| Base | Solvent | Typical Yield (%) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 70-85 | A standard, effective choice for many systems.[11] |
| K₃PO₄ | Toluene / H₂O (10:1) | >90 | Often superior for less reactive chlorides, promoting faster reaction rates.[1] |
| Cs₂CO₃ | 1,4-Dioxane | 85-95 | A strong base, very effective but more expensive.[1] |
| Na₂CO₃ | DMF / H₂O (5:1) | 65-80 | A milder base, can be useful if substrate is base-sensitive.[11] |
Visualizing the Process
Diagrams are provided to illustrate key workflows and concepts in Suzuki coupling.
Caption: A typical experimental workflow for Suzuki coupling.[7][15]
Caption: A logical workflow for troubleshooting low yields.[1][6]
Caption: The Suzuki-Miyaura catalytic cycle.[15][16][17]
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point. It should be optimized for each specific chlorothienopyrimidine and boronic acid pairing.
Materials & Reagents:
-
Chlorothienopyrimidine (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene)
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Preparation:
-
Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask containing a stir bar, add the chlorothienopyrimidine, the arylboronic acid, and the base.[15]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][7]
-
Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.[2]
-
Add the degassed solvent via syringe.[7]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[3]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[2][3]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[17]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as the corresponding 4-hydroxy-thieno[3,2-d]pyrimidine precursor, and byproducts from side reactions.[1] Depending on the synthetic route, regioisomers or over-chlorinated products might also be present.[2] Hydrolysis of the 4-chloro group to the 4-hydroxy derivative can also occur if the compound is exposed to moisture.[3]
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The most commonly employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[4] The choice between these methods depends on the nature of the impurities and the scale of the purification. For removal of colored impurities, treatment with activated charcoal can be an effective step prior to recrystallization.[1]
Q3: My this compound derivative appears to be degrading during purification. What are the likely causes and how can I prevent this?
A3: Thienopyrimidine derivatives can be susceptible to degradation under certain conditions.[3] The 4-chloro substituent is a potential site for nucleophilic substitution, and prolonged exposure to nucleophilic solvents (e.g., methanol, water) or bases can lead to the formation of undesired byproducts. To minimize degradation, it is advisable to use aprotic solvents where possible, minimize reaction and purification times, and avoid excessive heat.
Q4: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?
A4: If your compound exhibits poor solubility in a single solvent even at elevated temperatures, a mixed solvent system is recommended.[4] You can dissolve your compound in a good solvent (in which it is highly soluble) and then add an anti-solvent (in which it is poorly soluble) dropwise until turbidity is observed, followed by heating to redissolve and slow cooling to induce crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My compound fails to crystallize from the solution upon cooling.
Answer: This can be due to several factors:
-
Solution is not supersaturated: The volume of the solvent may be too large. Try evaporating some of the solvent to concentrate the solution.[5]
-
Compound is too soluble: The chosen solvent may be too good. In this case, you can try adding an anti-solvent to decrease the overall solubility.[5]
-
Slow nucleation: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Question: Oily residue is forming instead of crystals.
Answer: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent. To remedy this, you can try the following:
-
Increase the solvent volume: Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Change the solvent system: Use a solvent in which the compound is less soluble.
-
Lower the cooling temperature gradually: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Column Chromatography Issues
Question: I am having difficulty separating my target compound from a close-running impurity on the TLC and column.
Answer: To improve the separation (resolution) of closely eluting spots, consider the following strategies:[4]
-
Optimize the mobile phase: A less polar solvent system will generally increase the retention time and may improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.[4]
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral), which may offer different selectivity.[4]
Question: The compound is streaking on the TLC plate and leading to broad peaks during column chromatography.
Answer: Streaking or tailing is often caused by the compound's interaction with the stationary phase, especially for polar or acidic/basic compounds.[5]
-
Modify the mobile phase: For basic compounds, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve peak shape. For acidic compounds, adding a small amount of acetic acid can have a similar effect.[4]
-
Sample loading: Ensure the sample is dissolved in a minimal amount of solvent and is loaded onto the column in a narrow band.
Data Presentation
Table 1: Illustrative Purification Data for a this compound Derivative
| Purification Method | Crude Purity (by HPLC) | Post-Purification Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Toluene) | 85% | 97% | 75% | Effective for removing less polar impurities. |
| Recrystallization (Ethanol/Water) | 85% | 95% | 60% | Risk of hydrolysis of the 4-chloro group. |
| Silica Gel Chromatography (Hexane:Ethyl Acetate gradient) | 85% | >99% | 80% | Good for removing both polar and non-polar impurities. |
| Activated Charcoal Treatment followed by Recrystallization | 80% (with colored impurities) | 96% | 70% | Effective for removing colored byproducts.[1] |
Note: The data presented in this table is illustrative and may not be representative of all this compound derivatives. Actual results will vary depending on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.[4]
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
Stability of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a heterocyclic compound that can be susceptible to degradation under certain conditions. The primary routes of degradation involve the nucleophilic substitution of the chlorine atom at the 4-position and potential oxidation of the methylthio group. Its stability is significantly influenced by the solvent, pH, temperature, and exposure to light. For optimal stability, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.
Q2: In which common laboratory solvents is this compound soluble and what is its stability in them?
Based on data for structurally similar compounds, this compound is expected to have limited solubility in many common solvents. A related compound, 4-chloro-2-methyl-thieno[2,3-d]pyrimidine, is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
It is crucial to assess the stability of the compound in the chosen solvent before proceeding with experiments. Protic and nucleophilic solvents, such as alcohols and water, can participate in solvolysis reactions, leading to the displacement of the chloro group. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are generally preferred for short-term handling, but long-term stability should still be evaluated.
Solubility and Stability Overview
| Solvent | Expected Solubility | Potential Stability Issues |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Generally stable for short-term storage. Long-term storage in solution is not recommended. |
| Methanol (MeOH) | Slightly Soluble | Potential for solvolysis (methoxylation) at the 4-position, especially at elevated temperatures. |
| Ethanol (EtOH) | Likely Slightly Soluble | Potential for solvolysis (ethoxylation) at the 4-position. |
| Acetonitrile (ACN) | Likely Sparingly Soluble | Generally considered a relatively inert solvent for short-term use. |
| Dichloromethane (DCM) | Likely Sparingly Soluble | Generally considered a relatively inert solvent for short-term use. |
| Water | Likely Insoluble | Hydrolysis of the chloro group can occur, particularly at non-neutral pH and elevated temperatures. |
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound are anticipated to be:
-
Nucleophilic Substitution: The electron-withdrawing nature of the pyrimidine ring and the fused thiophene ring makes the chlorine atom at the 4-position susceptible to displacement by nucleophiles. In the presence of water, alcohols, or amines, this can lead to the formation of the corresponding 4-hydroxy, 4-alkoxy, or 4-amino derivatives.
-
Oxidation: The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide and subsequently to the sulfone under oxidative conditions.
-
Hydrolysis of the Pyrimidine Ring: Under harsh acidic or basic conditions, the pyrimidine ring itself may be susceptible to hydrolytic cleavage.
References
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. This is typically followed by a chlorination step to yield the final product. A key chlorinating agent used in this process is phosphorus oxychloride (POCl₃)[1].
Q2: What are the potential impurities I should be aware of during this synthesis?
During the synthesis of this compound, several impurities can arise. These can originate from the starting materials, side reactions, or degradation of the product. Key potential impurities include:
-
Unreacted Starting Material: Residual 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one may remain if the chlorination reaction does not go to completion.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the starting hydroxypyrimidine, especially during aqueous workup or if moisture is present.
-
Over-chlorinated Byproducts: While less common if the substrate has a single reactive hydroxyl group, the possibility of further chlorination on the heterocyclic ring exists under harsh conditions.
-
Solvent-Related Impurities: If reactive solvents are used, they may be incorporated into byproducts.
-
Dimerization Products: Thienopyrimidine derivatives can potentially dimerize under certain reaction conditions.
Q3: How can I minimize the formation of the hydrolysis impurity?
Minimizing the hydrolysis of the 4-chloro product back to the 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is critical for achieving high purity. Here are some recommendations:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlled Workup: When quenching the reaction, do so at a low temperature by pouring the reaction mixture onto crushed ice or into a cold, buffered aqueous solution. This helps to rapidly neutralize the acidic byproducts of the chlorination reaction that can catalyze hydrolysis.
-
Prompt Extraction: After quenching, immediately extract the product into a suitable organic solvent to minimize its contact time with the aqueous phase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chlorination reaction. | - Increase the reaction time or temperature. - Ensure an adequate molar excess of the chlorinating agent (e.g., POCl₃) is used. - For less reactive substrates, consider the addition of a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) to accelerate the reaction. |
| Significant hydrolysis of the product during workup. | - Strictly maintain anhydrous conditions throughout the reaction. - Perform the aqueous workup at low temperatures and as rapidly as possible. - Use a buffered or basic aqueous solution for quenching to neutralize acidic byproducts. | |
| Presence of Starting Material (2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one) in the Final Product | Incomplete reaction. | - Optimize reaction parameters as described above (time, temperature, reagent stoichiometry). - Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the starting material. |
| Hydrolysis during workup or storage. | - Follow the recommendations for minimizing hydrolysis. - Ensure the final product is stored in a dry, inert environment. | |
| Formation of Unidentified Byproducts | Side reactions due to high temperatures or prolonged reaction times. | - Attempt the reaction at a lower temperature for a longer duration. - Monitor the reaction to stop it as soon as the starting material is consumed to prevent the formation of degradation products. |
| Impurities in starting materials. | - Verify the purity of the starting 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and the chlorinating agent before use. - Purify the starting materials if necessary. |
Experimental Protocols
Synthesis of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
A common route to thieno[3,2-d]pyrimidin-4-ones involves the cyclization of an appropriate 2-aminothiophene-3-carboxylate derivative. For 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, this would typically start from a 2-amino-3-alkoxycarbonylthiophene which is then reacted with a suitable reagent to introduce the pyrimidinone ring with the methylthio group at the 2-position.
Detailed experimental procedures for the synthesis of various thieno[3,2-d]pyrimidin-4-one derivatives can be found in the literature and can be adapted for this specific target molecule.
Synthesis of this compound
The chlorination of the 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a crucial step.
Reagents and Conditions:
-
Starting Material: 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃)
-
Solvent (optional): A high-boiling inert solvent such as toluene or acetonitrile can be used. Some procedures are also performed neat in excess POCl₃.
-
Base (optional): A tertiary amine like N,N-dimethylaniline or pyridine can be added to catalyze the reaction.
-
Temperature: Typically reflux conditions are employed.
-
Reaction Time: Varies depending on the substrate and conditions, usually monitored by TLC or HPLC.
General Procedure:
-
To a flask containing 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, add phosphorus oxychloride (and solvent/base if applicable) under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction's progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions
Welcome to the Technical Support Center for regioselectivity issues in reactions involving dichloropyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general rule of regioselectivity for nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1] The reactivity order is typically C4 > C2. This preference is often attributed to the greater electrophilicity and the ability of the intermediate to better delocalize the negative charge. However, this inherent selectivity is moderate and can be easily influenced by various factors, often leading to mixtures of C2 and C4 substituted products.[1]
Q2: What are the primary factors that influence the C4/C2 regioselectivity in reactions of 2,4-dichloropyrimidines?
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[1][2] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[2][3]
-
Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -CN) generally enhance the inherent preference for C4 substitution.[1][4]
-
Sterically bulky substituents at the C5 position can hinder attack at the C4 position, potentially increasing the proportion of the C2-substituted product.[2]
-
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines , can exhibit excellent selectivity for the C2 position, especially on 5-substituted-2,4-dichloropyrimidines.[1][4][5]
-
Reactions with neutral nitrogen nucleophiles often result in C4/C2 isomer ratios ranging from 1:1 to 4:1.[1]
-
-
Reaction Conditions:
-
Catalysis: The use of palladium catalysts, particularly in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][6]
-
Solvent, Base, and Temperature: These parameters can significantly impact the isomeric ratio of the products and should be optimized for the desired outcome.[1]
-
Q3: How can I favor C4-selective substitution?
To enhance selectivity for the C4 position, consider the following strategies:
-
Palladium-Catalyzed Amination: For the amination of 6-aryl-2,4-dichloropyrimidines, employing a palladium catalyst with a suitable ligand and a strong base like LiHMDS can achieve high C4 selectivity, with isomer ratios exceeding 30:1.[1][6]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can also improve C4 selectivity.
-
Reaction Condition Optimization: For standard SNAr reactions, screening different solvents, bases, and temperatures is crucial. For instance, conditions such as n-butanol with DIPEA have been reported to favor C4 substitution.
Q4: Under what conditions is C2 amination favored?
Achieving C2 selectivity often requires overcoming the inherent preference for C4 attack. Effective methods include:
-
Use of Tertiary Amines: On 5-substituted-2,4-dichloropyrimidines, tertiary amines can act as nucleophiles, leading to excellent C2 selectivity. This reaction proceeds through an in-situ N-dealkylation of an intermediate.[1][4][5]
-
Ring Substitution: Introducing an electron-donating group (EDG) at the C6 position can electronically favor nucleophilic attack at the C2 position.[2][3]
-
Blocking/Directing Groups: In more complex syntheses, the C4-chloro can be converted to a different functional group (e.g., a thiomethoxy group) to block that position and direct amination exclusively to the C2 position.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
This is a frequent challenge due to the often moderate intrinsic selectivity of 2,4-dichloropyrimidine.
| Potential Cause | Troubleshooting Recommendation |
| Moderate intrinsic selectivity of the substrate. | Modify the Reaction Strategy: For aminations, switch to a palladium-catalyzed system to strongly favor the C4 isomer.[1][6] Consider using a different nucleophile if C2 selectivity is desired (e.g., a tertiary amine for 5-substituted substrates).[4][5] |
| Suboptimal reaction conditions. | Systematic Screening: Experiment with a range of solvents (polar aprotic vs. protic), bases (organic vs. inorganic, strength), and temperatures. The optimal conditions can be highly substrate and nucleophile dependent. |
| Electronic effects of existing substituents are not being leveraged. | Substrate Modification: If synthetically feasible, introduce an electron-donating group at C6 to favor C2 substitution or an electron-withdrawing group at C5 to enhance C4 selectivity.[1][2] |
Problem 2: I am observing low or no conversion to the desired product.
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently reactive nucleophile. | Use a stronger nucleophile or consider generating the corresponding anion with a strong, non-nucleophilic base (e.g., NaH, LiHMDS) prior to addition. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. Microwave irradiation can sometimes be effective in driving the reaction to completion in shorter times.[7][8] |
| Inappropriate solvent or base. | The choice of solvent can affect the solubility of reactants and the reaction rate. The base must be strong enough to deprotonate the nucleophile (if required) but should not react with the substrate. Screen a variety of solvent and base combinations. |
| Deactivated dichloropyrimidine substrate. | If the pyrimidine ring is substituted with strong electron-donating groups, its reactivity towards nucleophiles will be diminished. More forcing conditions (higher temperature, stronger nucleophile) may be necessary. |
Data Presentation: Regioselectivity in Amination of Dichloropyrimidines
The following table summarizes quantitative data on the regioselectivity of amination reactions under various conditions.
| Dichloropyrimidine Substrate | Amine Nucleophile | Catalyst/Conditions | C4:C2 Isomer Ratio | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, rt | 70:30 | [6] |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 | [6] |
| 6-Aryl-2,4-dichloropyrimidines | Aliphatic Secondary Amines | Pd-catalyzed, LiHMDS | >30:1 | [6] |
| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | Typical SNAr | 1:1 to 4:1 | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt | Excellent C2 selectivity | [1] |
Experimental Protocols
Protocol 1: Highly C4-Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4 selectivity using a palladium catalyst.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb, 1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol%) and dppb (1-2 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reaction Setup: Remove the flask from the glovebox. Under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.
-
Amine-Base Premixing: In a separate oven-dried flask under an inert atmosphere, add the secondary amine (1.1 equiv) and dissolve in anhydrous THF. Cool the solution to the desired reaction temperature (e.g., -20 °C). Add the LiHMDS solution (1.1 equiv) dropwise while stirring.
-
Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical for achieving high regioselectivity.
-
Monitoring and Work-up: Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS). Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine
This protocol describes a C2-selective amination reaction utilizing a tertiary amine nucleophile.[1]
Materials:
-
2,4-Dichloro-5-nitropyrimidine (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
Chloroform (CHCl₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform.
-
Reaction Execution: Add triethylamine (2.0 equiv) to the solution. Stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-diethylpyrimidin-2-amine product (after in-situ de-ethylation).
Protocol 3: C4-Selective Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is a rapid and efficient method for the C4-selective arylation of 2,4-dichloropyrimidine.[8]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv, e.g., 0.5 mmol)
-
Arylboronic acid (1.0 equiv, e.g., 0.5 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 equiv, e.g., 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%)
-
1,4-Dioxane and Water (e.g., 4 mL and 2 mL respectively)
Procedure:
-
Reaction Setup: To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane and water mixture.
-
Reaction Execution: Seal the vial and flush with argon. Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors influencing C2 vs. C4 regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Thienopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thienopyrimidine synthesis, with a particular focus on avoiding over-reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of over-reaction in thienopyrimidine synthesis?
A1: Over-reaction in thienopyrimidine synthesis can manifest as the formation of di- or poly-substituted products, degradation of the desired product, unwanted side reactions, or polymerization. The primary causes often relate to harsh reaction conditions. Key factors include:
-
Elevated Temperatures: Many synthetic steps, particularly the initial Gewald reaction and subsequent cyclizations, are sensitive to heat. Excessive temperatures can promote the formation of byproducts.
-
Prolonged Reaction Times: Allowing reactions to proceed for too long can lead to the degradation of the target thienopyrimidine or the formation of undesired secondary products.
-
Inappropriate Catalyst Choice or Concentration: The type and amount of catalyst are crucial for controlling the reaction's selectivity and rate. An incorrect choice or excessive amount can accelerate side reactions.
-
High Reagent Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions, such as dimerization.
Q2: How can I monitor the progress of my thienopyrimidine synthesis to avoid over-reaction?
A2: Careful reaction monitoring is essential. The two most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the appearance of the product and any byproducts. It is particularly useful for optimizing reaction times.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the reaction progress, allowing for the determination of conversion rates, product purity, and the identification of byproducts by their mass-to-charge ratio.
Regularly sampling the reaction mixture and analyzing it with these methods will help determine the optimal point to quench the reaction, thereby minimizing over-reaction.
Q3: Are there general strategies to improve the selectivity of my thienopyrimidine synthesis?
A3: Yes, several strategies can be employed to enhance selectivity and minimize unwanted products:
-
Optimization of Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times to find the optimal balance for product formation versus byproduct generation.
-
Catalyst Screening: The choice of catalyst can significantly influence the reaction pathway. For instance, in the Gewald reaction, while bases like morpholine or triethylamine are common, exploring milder bases or alternative catalytic systems may improve selectivity.
-
Use of Protecting Groups: In multi-step syntheses, protecting reactive functional groups can prevent unwanted side reactions. For example, protecting a reactive amine can prevent N-alkylation during a subsequent substitution step.
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times significantly and, in some cases, lead to cleaner reactions with fewer byproducts compared to conventional heating.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products in the Gewald Reaction
The Gewald reaction, a common starting point for thienopyrimidine synthesis, can sometimes result in low yields of the desired 2-aminothiophene intermediate and the formation of various byproducts.
Possible Cause 1: Suboptimal Reaction Conditions
-
Troubleshooting Protocol:
-
Temperature Control: If the reaction is exothermic, maintain a lower temperature (e.g., 0-10 °C) during the initial addition of reagents to control the reaction rate. For the reaction progression, a moderate temperature (e.g., 50-70 °C) is often optimal. Avoid excessively high temperatures which can promote side reactions.
-
Solvent Selection: The polarity of the solvent can influence the reaction. Ethanol is a common choice, but if side reactions are prevalent, consider screening other solvents like methanol, isopropanol, or acetonitrile.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting materials are consumed to a satisfactory level and before significant byproduct formation occurs.
-
Possible Cause 2: Dimerization of the α,β-unsaturated nitrile intermediate
This is a common side reaction in the Gewald synthesis.[2]
-
Troubleshooting Protocol:
-
Control of Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of the activated nitrile can favor dimerization.
-
Gradual Addition: Add the base catalyst slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the dimerization pathway.
-
Catalyst Choice: While tertiary amines like triethylamine are common, consider using a milder secondary amine catalyst such as morpholine or piperidine, which can sometimes reduce the rate of dimerization.
-
Issue 2: Poor Selectivity in the Cyclization to the Thienopyrimidine Ring
The cyclization of the 2-aminothiophene intermediate with a one-carbon source (e.g., formamide, formic acid) to form the pyrimidine ring can sometimes lead to the formation of isomeric products or other heterocyclic systems.
Possible Cause: Ambiguous Cyclization Pathway
-
Troubleshooting Protocol:
-
Choice of Cyclizing Agent: The choice of the one-carbon source can influence the outcome. Formamide at high temperatures is commonly used to introduce an amino group at the 4-position, while formic acid will typically yield a 4-oxo-thienopyrimidine. Triethyl orthoformate followed by treatment with an amine can also be used for controlled substitution.
-
Temperature and Catalyst Control: For cyclizations involving reagents like isothiocyanates, the reaction temperature and the presence of a base catalyst need to be carefully controlled to favor the desired intramolecular cyclization over intermolecular reactions.
-
Issue 3: Uncontrolled Substitution on the Thienopyrimidine Core
Attempts to perform substitutions on the formed thienopyrimidine ring can lead to multiple products if there are several reactive sites.
Possible Cause: Lack of Regioselectivity
-
Troubleshooting Protocol:
-
Protecting Groups: If your thienopyrimidine has multiple reactive sites (e.g., multiple amino or hydroxyl groups), consider using appropriate protecting groups to block reaction at undesired positions. For example, a Boc group can be used to protect an amine, which can be later removed under acidic conditions.
-
Directed Ortho-Metalation (DoM): For highly specific substitutions, DoM strategies can be employed. This involves using a directing group on the thienopyrimidine ring to guide a strong base to deprotonate a specific adjacent position, which can then be quenched with an electrophile.
-
Careful Selection of Reaction Conditions: The regioselectivity of electrophilic substitutions can sometimes be controlled by the choice of solvent and temperature.
-
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the outcome of thienopyrimidine synthesis.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Gewald Reaction
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 2 - 15 hours | 2 - 8 minutes | [1] |
| Yield | Generally lower to moderate | Appreciably higher | [1] |
| Side Products | More prevalent due to longer reaction times | Often reduced | [3] |
Table 2: Effect of Catalyst on Gewald Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [4] |
| Morpholine | Ethanol | 70 | 20 min | 90 | [5] |
| Triethylamine | Not Specified | Not Specified | Not Specified | Good | [6] |
| Potassium Carbonate | Not Specified | Not Specified | Not Specified | No Product | [2] |
| Sodium Hydroxide | Not Specified | Not Specified | Not Specified | No Product | [2] |
Experimental Protocols
Protocol 1: Optimized Gewald Synthesis of a 2-Aminothiophene Intermediate
This protocol provides a general procedure for the Gewald reaction with an emphasis on controlling the reaction to minimize byproducts.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol.
-
Initial Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Sulfur Addition: Add elemental sulfur (1.1 equivalents) to the cooled mixture.
-
Catalyst Addition: Slowly add a solution of morpholine (0.5 equivalents) in ethanol dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 15 minutes.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted sulfur.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography on silica gel if necessary to remove dimeric byproducts.
Protocol 2: General Procedure for HPLC-MS Analysis of Reaction Mixture
This protocol outlines a general method for analyzing the progress and purity of a thienopyrimidine synthesis reaction.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to a suitable concentration for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).
-
-
MS Conditions (if available):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials, product, and potential byproducts.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and any impurities by their retention times and mass-to-charge ratios.
-
Calculate the relative peak areas to estimate the conversion rate and the purity of the product.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine.
Experimental Workflow Overview
The overall synthetic process involves two key stages: the formation of the thieno[3,2-d]pyrimidinone core, followed by chlorination to yield the final product.
Caption: Overall synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for scaling up the synthesis of this compound?
A1: The scale-up strategy involves a two-step synthesis. The first step is the preparation of the intermediate, 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. The second, critical step is the chlorination of this intermediate to the final product. For large-scale production, a solvent-free or high-concentration reaction using an equimolar amount of a chlorinating agent like phosphorus oxychloride (POCl₃) is recommended to improve efficiency and reduce waste.[1] Careful control of reaction temperature and a well-defined quenching procedure for POCl₃ are paramount for safety and yield.[2]
Q2: What are the key safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and reactive substance.[3][4] Key safety concerns include:
-
Violent reaction with water: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride gas. This reaction can be delayed at low temperatures and then proceed uncontrollably, leading to a runaway reaction.[2][5][6]
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[4]
-
Toxicity: Inhalation of fumes can cause pulmonary edema.[4]
-
Quenching hazards: Improper quenching of excess POCl₃ is a major safety risk. A "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice/water or aqueous bicarbonate), is the recommended procedure to control the exothermic reaction.[2]
Q3: Are there alternatives to using a large excess of POCl₃ for the chlorination step?
A3: Yes, a more environmentally friendly and safer approach for large-scale synthesis is to use an equimolar amount of POCl₃, often in a solvent-free or low-solvent condition.[1] This method minimizes the amount of unreacted POCl₃ that needs to be quenched, reducing the risk of a runaway reaction and simplifying the work-up. The reaction is typically heated in a sealed reactor in the presence of a base like pyridine.[1]
Troubleshooting Guides
Step 1 & 2: Synthesis of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Low yield of 2-Amino-3-cyano-4-methylthiophene | Incomplete reaction; incorrect temperature. | Ensure the reaction is heated to the optimal temperature (typically reflux in ethanol). Monitor reaction progress by TLC. |
| Low yield of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | Inefficient cyclization; loss of product during workup. | Ensure anhydrous conditions for the cyclization step. Optimize the pH during product precipitation to maximize recovery. |
| Product is impure | Presence of unreacted starting materials or side products. | Recrystallize the crude product from a suitable solvent like ethanol or acetic acid. |
Step 3: Chlorination and Work-up
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Incomplete chlorination | Insufficient POCl₃; reaction time too short; temperature too low. | Use a slight excess (1.1-1.5 equivalents) of POCl₃ for smaller scales, or ensure equimolar amounts for solvent-free large-scale reactions.[1] Extend reaction time and ensure the temperature reaches reflux. Monitor by TLC or LC-MS. |
| Formation of dark-colored byproducts | Decomposition at high temperatures; presence of impurities in the starting material. | Ensure the starting thienopyrimidinone is pure and dry. Avoid excessive heating. Consider purification of the crude product by column chromatography or recrystallization. |
| Difficulties in product isolation | Product is an oil or does not precipitate easily. | After quenching, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Runaway reaction during quenching | Quenching too quickly; quenching at too low a temperature leading to delayed exotherm.[2] | Always perform a "reverse quench" by adding the reaction mixture slowly to a vigorously stirred quench solution (e.g., ice/water or aqueous sodium bicarbonate). Maintain the temperature of the quench solution between 20-40°C to ensure a controlled reaction.[2] |
| Low purity of final product | Residual POCl₃ or its hydrolysis products. | After quenching, wash the organic layer thoroughly with water and brine. Consider a final wash with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate)
This protocol is a generalized procedure based on common synthetic routes for thienopyrimidines.
-
Step 1: Synthesis of 2-Amino-3-cyano-4-methylthiophene
-
In a suitable reactor, combine propionitrile, methyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of a base, such as triethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-amino-3-cyano-4-methylthiophene.
-
-
Step 2: Cyclization to 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
-
Suspend 2-amino-3-cyano-4-methylthiophene in a suitable solvent like pyridine or DMF.
-
Add carbon disulfide (CS₂) dropwise at room temperature.
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After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and add methyl iodide. Stir at room temperature overnight.
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Pour the reaction mixture into acidic water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one.
-
Protocol 2: Scaled-up Chlorination of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
This protocol is adapted from a solvent-free, equimolar POCl₃ method suitable for large-scale synthesis.[1]
Caption: Step-by-step workflow for the scaled-up chlorination.
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and 1.0 equivalent of anhydrous pyridine.
-
Reagent Addition: Slowly add 1.0 equivalent of phosphorus oxychloride (POCl₃) to the stirred mixture, ensuring the temperature does not exceed 30°C.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching (Reverse Quench): In a separate vessel, prepare a vigorously stirred solution of ice-cold saturated aqueous sodium bicarbonate. Slowly and carefully add the reaction mixture to the bicarbonate solution, maintaining the temperature of the quenching vessel below 25°C.
-
Extraction: Transfer the quenched mixture to a separation funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from a mixture of ethanol and hexane to yield pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the scaled-up synthesis. Note that yields and purity are dependent on the specific reaction conditions and scale.
Table 1: Reaction Parameters for Scaled-up Chlorination
| Parameter | Value | Notes |
| Scale | 1.0 kg | Based on the starting thienopyrimidinone. |
| POCl₃ (equivalents) | 1.0 | For solvent-free reaction.[1] |
| Pyridine (equivalents) | 1.0 | Acts as a base. |
| Reaction Temperature | 100-110°C | Reflux temperature. |
| Reaction Time | 2-4 hours | Monitor for completion. |
| Quenching Temperature | < 25°C | Critical for safety. |
Table 2: Typical Yield and Purity
| Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | 75-85 | >98 |
| This compound | 80-90 | >99 |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory or manufacturing conditions. All procedures, especially those involving hazardous materials like POCl₃, should be performed by trained personnel with appropriate safety precautions in place.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
Technical Support Center: Cross-Coupling with 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine in palladium-catalyzed cross-coupling reactions. The information provided is intended to serve as a starting point for reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low or no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings with heteroaryl chlorides can stem from several factors:
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Inefficient Oxidative Addition: The C-Cl bond of your substrate is relatively strong. Ensure your catalyst system is active enough.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides.
-
Palladium Pre-catalyst: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.
-
Temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive temperatures.
-
-
-
Catalyst Deactivation: The sulfur atom in the thienopyrimidine core can potentially poison the palladium catalyst.
-
Troubleshooting:
-
Ligand Selection: Bulky ligands can shield the palladium center and mitigate catalyst poisoning.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.
-
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with heteroaryl boronic acids, especially in the presence of water and base.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol esters.
-
Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases.
-
-
Q2: My Buchwald-Hartwig amination is giving a significant amount of dehalogenated starting material. How can I minimize this side reaction?
A2: Dehalogenation (hydrodehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen.
-
Hydride Source: The hydride source can be the amine coupling partner, the solvent, or the base.
-
Troubleshooting:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1]
-
Solvent Choice: Ensure your solvent is anhydrous and not a source of hydrides. Toluene and dioxane are common choices.[2]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial to promote the desired C-N bond formation over dehalogenation.[1]
-
-
Q3: In my Sonogashira coupling, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). What can I do to prevent this?
A3: Glaser coupling is a common side reaction, especially when a copper(I) co-catalyst is used.
-
Copper-Mediated Oxidative Dimerization: The copper acetylide intermediate can dimerize in the presence of oxygen.
-
Troubleshooting:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to employ a copper-free Sonogashira protocol.[3]
-
Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling.
-
-
Q4: What are the general recommendations for catalyst selection for cross-coupling with this compound?
A4: For electron-deficient heteroaryl chlorides like the target substrate, catalyst systems with high activity are generally required.
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Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts that are reduced in situ to the active Pd(0) species.[4]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. For Suzuki-Miyaura, ligands like XPhos, SPhos, and RuPhos are excellent starting points. For Buchwald-Hartwig amination, ligands such as BrettPhos and Josiphos-type ligands have shown success with challenging heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[1]
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are based on literature for analogous heteroaryl chlorides and should be optimized for each specific transformation.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol% |
| Ligand | XPhos, SPhos, or RuPhos | 1.1-1.5 equivalents relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | Anhydrous conditions may be necessary |
| Temperature | 80-110 °C | Start at the lower end and increase if needed |
| Coupling Partner | Arylboronic acid or boronic ester | 1.1-1.5 equivalents |
Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol% |
| Ligand | BrettPhos, RuPhos, or a Josiphos-type ligand | 1.1-1.5 equivalents relative to Pd |
| Base | NaOtBu or LHMDS | 1.5-2.5 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed |
| Temperature | 90-120 °C | Higher temperatures may be required |
| Coupling Partner | Primary or secondary amine | 1.1-1.5 equivalents |
Table 3: Sonogashira Coupling - Recommended Starting Conditions (Copper-Free)
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | 2-5 mol% |
| Ligand | PPh₃ or a more electron-rich phosphine | 2-4 equivalents relative to Pd |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Can often be used as the solvent |
| Solvent | DMF, THF, or neat amine base | Must be anhydrous and thoroughly degassed |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient |
| Coupling Partner | Terminal alkyne | 1.1-1.5 equivalents |
Table 4: Negishi Coupling - Recommended Starting Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂ or PdCl₂(dppf) | 1-5 mol% |
| Ligand | dppf, SPhos, or RuPhos | 1.1-1.5 equivalents relative to Pd |
| Solvent | THF or DMF | Anhydrous conditions are critical |
| Temperature | Room Temperature to 70 °C | Generally milder than other couplings[5] |
| Coupling Partner | Organozinc reagent | Prepared in situ or from a commercial source |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
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In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.025 equiv.) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv.), the ligand (e.g., BrettPhos, 0.035 equiv.), and the base (e.g., NaOtBu, 1.8 equiv.) to a dry Schlenk flask.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the flask and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A workflow for selecting and optimizing a catalyst system.
Caption: Essential components for a successful cross-coupling reaction.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
A Comprehensive Guide to the Biological Activities of Thieno[3,2-d]pyrimidine Derivatives for Researchers and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, analogous to the purine base, and has been extensively explored for its diverse biological activities.[1][2] This guide provides a comparative analysis of the biological performance of various thieno[3,2-d]pyrimidine derivatives, supported by experimental data from recent studies. The information is tailored for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in the pursuit of novel therapeutic agents.
Thieno[3,2-d]pyrimidine derivatives have demonstrated potent activities across several therapeutic areas, most notably in oncology and as enzyme inhibitors. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationships (SAR) and the potential of these compounds.
Anticancer and Kinase Inhibitory Activities
Thieno[3,2-d]pyrimidines have been extensively investigated as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. Their efficacy against several cancer cell lines is a testament to their potential as anticancer agents.[3][4]
Table 1: Antiproliferative and Kinase Inhibitory Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 12e | SU-DHL-6 | 0.55 | [5] |
| WSU-DLCL-2 | 0.95 | [5] | |
| K562 | 1.68 | [5] | |
| 10b | PI3Kδ | 0.112 | [6][7] |
| BRD4-BD1 | 0.019 | [6][7] | |
| SU-DHL-4 | 0.091 | [6] | |
| SU-DHL-6 | 0.061 | [6] | |
| 9a | JAK3 | 0.0019 | [8] |
| 9g | JAK3 | 0.0018 | [8] |
| 7 | PI3Kα | - | [9] |
| 21 | PI3Kα | - | [9] |
| 6e | HeLa, HT-29 | - | [3] |
Note: "-" indicates that the specific IC50 value was not provided in the abstract.
The data highlights that specific substitutions on the thieno[3,2-d]pyrimidine core significantly influence the inhibitory potency and selectivity. For instance, compound 12e showed remarkable antitumor activity against lymphoma and leukemia cell lines by inhibiting EZH2.[5] Compound 10b emerged as a potent dual inhibitor of PI3Kδ and BRD4-BD1, demonstrating strong antiproliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cells.[6][7] Furthermore, compounds 9a and 9g exhibited exceptionally potent and selective inhibition of JAK3 kinase.[8] The anticancer activity of some derivatives is attributed to their ability to induce apoptosis and disrupt the cell cycle in cancer cells.[3]
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)
A series of thieno[3,2-d]pyrimidinones have also been evaluated as inhibitors of 17β-HSD2, an enzyme implicated in osteoporosis.[10]
Table 2: 17β-HSD2 Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | % Inhibition at 1 µM | Reference |
| Compound A | 63% | [10] |
| Compound B | 70% | [10] |
Note: Compound A is N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-N-methylthiophene-2-carboxamide and Compound B is N-(3-hydroxybenzyl)-5-(3-hydroxyphenyl)-N-methylthiophene-2-carboxamide, which served as leads for the design of conformationally restricted thieno[3,2-d]pyrimidinones.[10]
Experimental Protocols
The biological activities summarized above were determined using a range of established experimental protocols. Below are the detailed methodologies for the key assays.
Antiproliferative Activity (MTT Assay)
The antiproliferative activity of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines (e.g., HeLa, HT-29, SU-DHL-6, K562) was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 72 hours).[6]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases such as PI3K, JAK3, and EZH2 is determined using various biochemical assays.
-
Enzyme and Substrate Preparation: The purified recombinant kinase enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with different concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis and cell cycle arrest by thieno[3,2-d]pyrimidine derivatives is often investigated using flow cytometry.[3]
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
Cell Staining:
-
Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye like PI.
-
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells is quantified.
Visualizing the Mechanisms and Workflows
To better understand the biological context and the experimental processes, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Caption: Drug discovery workflow.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of 4-Substituted Thieno[3,2-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Modifications at the 4-position of this heterocyclic system have proven to be a particularly fruitful strategy for modulating potency and selectivity against various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted thieno[3,2-d]pyrimidines, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Unveiling the Impact of 4-Position Substituents on Biological Activity
The introduction of diverse functionalities at the 4-position of the thieno[3,2-d]pyrimidine core has led to the discovery of potent inhibitors for a range of biological targets, including protein kinases, histone methyltransferases, sirtuins, and pathogenic organisms. The nature of the substituent—ranging from simple amines to complex aryl and heteroaryl moieties—critically influences the compound's interaction with the target protein, thereby dictating its biological efficacy.
Comparative Analysis of Inhibitory Activities
The following table summarizes the in vitro activities of a selection of 4-substituted thieno[3,2-d]pyrimidine derivatives against various biological targets. This curated data highlights key SAR trends and provides a quantitative basis for comparison.
| Compound ID | 4-Substituent | Biological Target | IC50 (µM) | Cell Line/Enzyme | Reference |
| 1 | -Cl | P. falciparum (erythrocytic stage) | 1.3 | 3D7 strain | [1][2] |
| 2 | -I | P. falciparum (erythrocytic stage) | 1.8 | 3D7 strain | [1][2] |
| 3 | -O-CH3 | P. falciparum (erythrocytic stage) | >10 | 3D7 strain | [1][2] |
| 4 | -NH-(CH2)2-OH | P. falciparum (erythrocytic stage) | 2.5 | 3D7 strain | [1][2] |
| 5 | N-benzyl-N-methyl-ethan-1-amine | EZH2 | 0.55 | SU-DHL-6 | [3] |
| 6 | N-benzyl-N-methyl-ethan-1-amine | EZH2 | 0.95 | WSU-DLCL-2 | [3] |
| 7 | N-(4-(tert-butyl)phenethyl)amine | M. tuberculosis Cyt-bd | 6-18 | H37Rv strain | [4] |
| 8 | N-(pyrimidin-4-yl)amine | M. ulcerans | <1 | [5] | |
| 9 | Piperidine-2,6-dione | EZH2 | - | [3] |
Key SAR Observations:
-
Antiplasmodial Activity: Halogen substitution at the 4-position, particularly with chlorine and iodine, confers significant activity against the erythrocytic stage of Plasmodium falciparum.[1][2] In contrast, a methoxy group at this position leads to a loss of activity.[1][2] The introduction of small, polar amino-alcohol side chains is tolerated, maintaining moderate potency.[1][2]
-
Anticancer Activity (EZH2 Inhibition): Complex amine substituents at the 4-position are crucial for potent inhibition of the histone methyltransferase EZH2. The presence of a benzyl-linked morpholine or a piperidine-2,6-dione moiety has been shown to be beneficial for improving antitumor activities.[3]
-
Antimycobacterial Activity: For inhibition of Mycobacterium tuberculosis cytochrome bd oxidase, a bulky N-(4-(tert-butyl)phenethyl)amino group at the 4-position was found to be the most active.[4] In the case of Mycobacterium ulcerans, a pyrimidin-4-ylamino substituent demonstrated submicromolar activity.[5]
Experimental Protocols
To facilitate the replication and extension of the research cited, detailed methodologies for key experiments are provided below.
In Vitro Antiplasmodial Activity Assay
The in vitro activity against the erythrocytic stages of P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Chloroquine-sensitive (3D7) or resistant strains of P. falciparum are maintained in human red blood cells (O+) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES, and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Assay: Asynchronous cultures with a parasitemia of 1% and 2% hematocrit are distributed into 96-well plates containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours under the conditions described above.
-
Fluorescence Measurement: After incubation, the plates are frozen at -20°C. After thawing, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are then incubated in the dark at room temperature for 1 hour. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by non-linear regression analysis.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., SU-DHL-6, WSU-DLCL-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.[3]
Visualizing the Research Workflow
The following diagrams illustrate a typical workflow for the discovery and evaluation of novel 4-substituted thieno[3,2-d]pyrimidine inhibitors and a simplified representation of a kinase signaling pathway that such inhibitors might target.
Caption: A generalized workflow for the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidines.
Caption: Inhibition of a generic kinase signaling pathway by a 4-substituted thieno[3,2-d]pyrimidine.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of Thieno[3,2-d]pyrimidines and Quinazolines as EGFR Inhibitors
A guide for researchers and drug development professionals on the structure, efficacy, and experimental validation of two pivotal scaffolds in oncology.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3] This has established EGFR as a primary target for cancer therapy, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs). Among the most successful scaffolds for these inhibitors are quinazolines and their bioisosteric analogues, thieno[3,2-d]pyrimidines.[4][5]
The quinazoline core is a foundational structure for several FDA-approved EGFR inhibitors, including gefitinib and erlotinib.[4] Thieno[3,2-d]pyrimidines, where the benzene ring of the quinazoline is replaced by a thiophene ring, represent a significant class of bioisosteres designed to improve potency, selectivity, and pharmacokinetic profiles.[5] This guide provides an objective comparison of these two scaffolds, supported by experimental data and detailed protocols for key assays.
Structural and Mechanistic Overview
Both quinazoline and thieno[3,2-d]pyrimidine-based inhibitors are designed to compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades essential for tumor growth, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
The core structural difference lies in the bicyclic system: a benzene ring fused to a pyrimidine in quinazolines, versus a thiophene ring fused to a pyrimidine in thieno[3,2-d]pyrimidines. This seemingly minor change can significantly alter the molecule's interaction with the kinase domain, influencing its efficacy against both wild-type (WT) and mutant forms of EGFR.[5]
Comparative In Vitro Efficacy
The following tables summarize the inhibitory activity of representative compounds from both classes against wild-type and clinically relevant mutant EGFR isoforms. Lower IC50 values indicate higher potency.
Table 1: Comparative EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound Class | Representative Compound | EGFR (WT) | EGFR (T790M/L858R) | Reference Compound |
| Quinazoline | Gefitinib | 25.7 | 490 | Erlotinib (IC50 = 2 nM, WT) |
| Quinazoline | Compound 15 | 0.025 | - | 4-(3-bromoanilino)-6,7-dimethoxyquinazoline |
| Quinazoline | Compound 16 | 0.006 | - | 4-(3-bromoanilino)-6,7-diethoxyquinazoline |
| Thieno[2,3-d]pyrimidine | Compound 5b | 37.19 | 204.10 | Erlotinib |
| Thieno[2,3-d]pyrimidine | Compound 147 | 42.0 | - | Erlotinib (IC50 = 30 nM, WT) |
| Thieno[3,2-d]pyrimidine | Compound 159 | 2.5 | - | - |
Data compiled from multiple sources for illustrative comparison.[6][7][8] Note that thieno[2,3-d] and thieno[3,2-d] are different isomers.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound Class | Representative Compound | A549 (NSCLC, WT EGFR) | NCI-H1975 (NSCLC, L858R/T790M) | MCF-7 (Breast, WT EGFR) |
| Quinazoline | Gefitinib-like | - | - | 39.02 |
| Thieno[2,3-d]pyrimidine | Compound 5b | 17.79 | - | 22.66 |
| Thieno[2,3-d]pyrimidine | Compound 23 | - | - | 2.95 |
Data compiled from multiple sources for illustrative comparison.[4][8][9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vitro biological activities of various derivatives synthesized from the 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine scaffold. This class of compounds has garnered significant interest within the scientific community for its potential as a source of novel therapeutic agents, particularly in oncology. The data presented herein summarizes the anti-proliferative effects and kinase inhibitory activities of these derivatives against various cancer cell lines and molecular targets.
Comparative Analysis of Anti-Proliferative and Kinase Inhibitory Activities
The following tables summarize the in vitro efficacy of various thieno[3,2-d]pyrimidine derivatives. These compounds have demonstrated a range of activities, from potent anti-proliferative effects in cancer cell lines to specific inhibition of key cellular kinases involved in tumor progression.
Table 1: Anti-Proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 12 | A431 (Epidermoid carcinoma) | MTT Assay | 1.4 | [1] |
| NCI-H1975 (Non-small cell lung cancer) | MTT Assay | 1.2 | [1] | |
| Ramos (Burkitt's lymphoma) | MTT Assay | 0.6 | [1] | |
| SNU-16 (Stomach carcinoma) | MTT Assay | 2.6 | [1] | |
| Compound 6e | HeLa (Cervical cancer) | MTT Assay | Inhibition of 86% at 5.0 µM | [2] |
| HT-29 (Colon carcinoma) | MTT Assay | Inhibition of 81% at 5.0 µM | [2] | |
| Compound 6j | HT-29 (Colon carcinoma) | MTT Assay | Inhibition of 67% at 5.0 µM | [3] |
Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Compound 20 | CDK7 | Biochemical Assay | Potent Inhibitor | [4] |
| Compound 36 | CDK7 | Biochemical Assay | Potent Inhibitor | [5] |
| Compound 24 | JAK1 | Biochemical Assay | 22 | [6] |
| Compound 25 | JAK1 | Biochemical Assay | Potent Inhibitor | [6] |
| Compound 46 | JAK1 | Biochemical Assay | Potent Inhibitor | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized protocols for the key in vitro assays cited in this guide.
Anti-Proliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thieno[3,2-d]pyrimidine derivatives) and incubated for a specified period, typically 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing the MTT to be metabolized by viable cells into purple formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Kinase Inhibition Assay
Biochemical kinase assays are performed to determine the direct inhibitory effect of compounds on specific kinase activity.
-
Reaction Mixture Preparation: The assay is conducted in a microplate format. A reaction mixture containing the kinase buffer, a specific substrate for the kinase, and the purified kinase enzyme is prepared.
-
Compound Addition: The thieno[3,2-d]pyrimidine derivatives are added to the wells at various concentrations. A positive control (no inhibitor) and a negative control (no enzyme) are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Signal Detection: The amount of kinase activity is quantified. This can be done through various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced. For example, the ADP-Glo™ Kinase Assay can be used, where a reagent is added to deplete the remaining ATP, and then a detection reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated by comparing the signal from the wells containing the test compound to the control wells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Signaling Pathways and Mechanisms of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and proliferation.
Caption: Experimental workflow for the in vitro testing of thieno[3,2-d]pyrimidine derivatives.
The anti-proliferative activity of these compounds is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. By inhibiting CDKs, these derivatives can induce cell cycle arrest, preventing cancer cells from dividing.
Caption: Inhibition of the CDK pathway by thieno[3,2-d]pyrimidine derivatives.
Furthermore, some derivatives have shown inhibitory activity against the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway. The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers.
Caption: Inhibition of the JAK/STAT pathway by thieno[3,2-d]pyrimidine derivatives.
References
- 1. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a crucial intermediate in the synthesis of potent therapeutic agents, including kinase inhibitors.[1] The precise structural confirmation of its derivatives, such as those based on 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of biological data. This guide provides an objective comparison of the analytical techniques used for structural elucidation, supported by experimental data and detailed protocols.
Comparative Analysis of Structural Elucidation Techniques
The definitive structure of this compound and its derivatives is typically confirmed through a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Provides unambiguous structural confirmation through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. | Requires relatively pure samples in sufficient quantity. Can be complex to interpret for highly substituted molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure. | High sensitivity and accuracy (HRMS). Can be coupled with chromatography (LC-MS) for mixture analysis.[2] | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| X-ray Crystallography | Absolute three-dimensional atomic arrangement in a single crystal. | Provides the most definitive structural proof.[3] | Requires a suitable single crystal, which can be challenging to grow. |
| Infrared Spectroscopy | Presence of specific functional groups. | Quick and non-destructive. Provides a "fingerprint" of the molecule.[4] | Often insufficient for complete structural determination on its own. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical formula of the compound.[4] | Requires a highly pure sample. Does not provide information on connectivity. |
Experimental Data for Structural Confirmation
The following tables summarize typical experimental data used to confirm the structure of this compound and a related derivative.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₅ClN₂S₂ | 216.71 | Solid |
| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | C₁₇H₁₈ClN₃S | 331.86 | Green/Yellow Solid[2] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | High-Resolution Mass Spectrometry (HRMS) |
| This compound | Data not explicitly found in search results, but would typically show signals for the methylthio group (singlet, ~2.5 ppm) and two aromatic protons on the thiophene ring. | Data not explicitly found, but would show signals for the methylthio carbon and the carbons of the fused ring system. | C₇H₅ClN₂S₂ |
| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | (500 MHz, DMSO-d₆): δ 7.64 (d, 2H), 7.37 (s, 1H), 7.28 (d, 2H), 2.36 (s, 3H), 1.46 (s, 9H)[2] | (125 MHz, DMSO-d₆): δ 158.8, 157.1, 151.9, 149.9, 138.4, 130.0, 129.2, 125.3, 119.1, 111.0, 50.7, 28.3, 20.2[2] | ESI [M+H]⁺: Calculated for C₁₇H₁₈ClN₃S: 332.0988, Found: 332.0988[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[2]
-
Data Processing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are reported in Hertz (Hz).[2]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer.[2]
-
Analysis: The instrument is calibrated to provide high-resolution mass data, allowing for the determination of the elemental composition from the exact mass measurement.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Inject the sample onto a suitable HPLC or UPLC column (e.g., Waters Acquity UPLC BEC C18).[2]
-
Elution: Elute the compound using a gradient of solvents, such as water and acetonitrile, often with a small amount of formic acid.[2]
-
Detection: Couple the LC system to a mass spectrometer (e.g., a quadrupole detector) to obtain the mass-to-charge ratio of the eluting peaks.[2]
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate experimental processes and logical connections.
Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Logical relationship of analytical techniques for structural elucidation.
Conclusion
The structural confirmation of this compound derivatives relies on a synergistic application of modern analytical techniques. While NMR and high-resolution mass spectrometry form the backbone of routine characterization by providing detailed connectivity and elemental composition, X-ray crystallography remains the gold standard for unambiguous, three-dimensional structural determination. By presenting clear, comparative data and adhering to rigorous experimental protocols, researchers can confidently establish the structures of novel derivatives, paving the way for accurate biological evaluation and the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the myriad of options, thienopyrimidines, bioisosteres of the purine nucleobases, have emerged as a privileged scaffold in medicinal chemistry. This guide provides an objective, data-driven comparison of two key isomers: thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, with a focus on their anticancer and kinase inhibitory activities.
This comprehensive analysis is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to aid in the understanding of their mechanisms of action.
At a Glance: Isomeric Scaffolds
The core chemical structures of the two isomers are presented below. The seemingly subtle difference in the fusion of the thiophene and pyrimidine rings leads to significant variations in their physicochemical properties and, consequently, their biological activities.

Comparative Bioactivity: A Data-Driven Overview
Extensive research has demonstrated that both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds serve as the foundation for potent inhibitors of a range of biological targets implicated in cancer and other diseases. However, a recurring theme in the literature is the often-superior potency of the thieno[2,3-d]pyrimidine isomer.[1] This section presents a compilation of quantitative data from studies where both isomers or their derivatives were evaluated, allowing for a direct comparison of their bioactivities.
Anticancer Activity
The antiproliferative activity of thienopyrimidine derivatives is frequently assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives Against Various Cancer Cell Lines.
| Compound Scaffold | Derivative | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| Thieno[2,3-d]pyrimidine | 2-(4-bromophenyl)triazole derivative 10b | 19.4 ± 0.22 | - | - | [2] |
| 2-(anthracen-9-yl)triazole derivative 10e | 14.5 ± 0.30 | - | - | [2] | |
| 2-thioxotriazole 9 | 71.8 ± 1.05 | - | - | [2] | |
| 2-(4-chlorophenyl)triazole 10a | 60.6 ± 0.45 | - | - | [2] | |
| Thieno[3,2-d]pyrimidine | A series of novel derivatives | Generally less potent than [2,3-d] isomers | Generally less potent than [2,3-d] isomers | Generally less potent than [2,3-d] isomers | [1] |
Kinase Inhibition
Thienopyrimidines are particularly prominent as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
Table 2: Comparative Kinase Inhibitory Activity of Thienopyrimidine Derivatives.
| Compound Scaffold | Target Kinase | Derivative | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | EGFR (WT) | Compound 5b | 37.19 | [3] |
| EGFR (T790M) | Compound 5b | 204.10 | [3] | |
| EGFR-TK | Compound 6e | 133 | [4] | |
| EGFR-TK | Compound 10e | 151 | [4] | |
| PI3Kβ (% inhibition at 10µM) | Compound VIb (3-OH, 5-OCH3 phenyl) | 72% | [5] | |
| PI3Kγ (% inhibition at 10µM) | Compound VIb (3-OH, 5-OCH3 phenyl) | 84% | [5] | |
| Thieno[3,2-d]pyrimidine | EGFR (L858R/T790M) | Compound B1 | 13 | [6] |
| PI3Kα | 3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenol hydrochloride | 2.0 | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thienopyrimidine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold.
Thieno[2,3-d]pyrimidines:
-
Position 2 and 4: These positions are crucial for interacting with the hinge region of many kinases. Substitutions at these positions with various aryl, amino, and heterocyclic moieties have been extensively explored to enhance potency and selectivity.[8] For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting PI3K, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be critical for potent inhibition.[9]
-
Thiophene Ring (Positions 5 and 6): Modifications at these positions can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the target protein.
Thieno[3,2-d]pyrimidines:
-
The SAR for this isomer is also heavily dependent on the substitution pattern. For example, in a series of PI3Kδ inhibitors, piperazinone-containing substituents at the 6-position of the thieno[3,2-d]pyrimidine core were shown to be more potent and selective than their piperazine counterparts.
Key Signaling Pathways Targeted by Thienopyrimidines
Thienopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR and PI3K-AKT signaling pathways, highlighting the points of inhibition by these compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Test compounds (thienopyrimidine derivatives)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the signal (luminescence, fluorescence, etc.)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product formed or ATP consumed.
-
Incubate as required by the detection kit.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (thienopyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are valuable starting points for the design of potent bioactive molecules, particularly in the realm of oncology. The available data suggests that thieno[2,3-d]pyrimidine derivatives often exhibit superior potency, especially as anticancer agents and kinase inhibitors. However, the specific biological activity is highly dependent on the substitution pattern around the core scaffold. This guide provides a foundational understanding of the comparative bioactivities of these two important isomers, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery and development endeavors. Further head-to-head comparative studies with structurally analogous pairs will be invaluable in delineating the precise structural requirements for optimal activity for each scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 3D-QSAR Studies of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines represent a class of fused heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key strategy in optimizing the potency and selectivity of these compounds is the use of computational methods like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR).
This guide provides a comparative analysis of 3D-QSAR studies performed on thieno[3,2-d]pyrimidine derivatives, focusing on the methodologies, statistical robustness, and predictive power of the generated models. The primary techniques discussed are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the biological activity of compounds with their 3D molecular properties.[3]
Comparative Analysis of 3D-QSAR Models
Several studies have successfully applied 3D-QSAR to elucidate the structural requirements for thieno[3,2-d]pyrimidines to inhibit specific biological targets, primarily phosphodiesterases (PDEs). These enzymes are crucial in regulating intracellular signaling pathways, and their inhibition is a therapeutic strategy for various diseases.[4][5] Below is a comparison of statistical data from key studies, highlighting the robustness and predictive capability of the developed models.
| Study / Target | QSAR Method | No. of Compounds (Total) | q² (Cross-validated r²) | r² (Non-validated r²) | pred_r² (External validation) | Key Field Contributions | Reference |
| PDE IV Inhibitors | CoMFA | 29 | Not Reported | High | Good | Steric, Electrostatic | [4] |
| PDE IV Inhibitors | CoMSIA | 29 | Not Reported | High | Good | Steric, Electrostatic (Hydrophobic, H-bond donor/acceptor fields were insignificant) | [4] |
| PDE7 Inhibitors | CoMFA | Not Specified | 0.61 | 0.98 | Not Reported | Steric, Electrostatic | [5] |
| PDE7 Inhibitors | CoMSIA | Not Specified | 0.65 | 0.96 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor | [5] |
Note: "q²" or cross-validated r² indicates the internal predictive ability of the model, while "pred_r²" assesses its ability to predict the activity of an external test set. A q² value above 0.6 is generally considered statistically significant.[6]
The results from these studies demonstrate that both CoMFA and CoMSIA can generate statistically valid models for thieno[3,2-d]pyrimidine derivatives.[4][5] These models provide crucial information for designing more potent and selective inhibitors by identifying which molecular fields (steric, electrostatic, hydrophobic) are most influential for biological activity.[4][5]
Experimental Protocols and Methodologies
The development of a robust 3D-QSAR model involves a systematic workflow, from dataset selection to model validation. The protocols outlined below are generalized from standard CoMFA and CoMSIA procedures.[7][8][9]
Dataset Preparation and Molecular Modeling
-
Compound Selection : A series of compounds with a common structural scaffold (e.g., thieno[3,2-d]pyrimidine) and a reliable range of biological activity data (IC₅₀ or Kᵢ values) is collected.[10] The dataset is typically divided into a training set (usually ~75-80% of compounds) to build the model and a test set to validate its predictive power.[7]
-
Structure Generation : 2D structures of the compounds are sketched and converted into 3D structures.
-
Energy Minimization : The conformational energy of each molecule is minimized using molecular mechanics force fields (e.g., Tripos) and quantum mechanical methods (e.g., AM1) to obtain low-energy, stable conformations.[8]
Molecular Alignment
This is one of the most critical steps in 3D-QSAR. All molecules in the dataset must be superimposed according to a defined rule so that their 3D properties can be compared consistently. Common alignment methods include:
-
Ligand-Based Alignment : Molecules are aligned by fitting them to a template structure or a common substructure.[7]
-
Receptor-Based Alignment : If the 3D structure of the target protein is known, ligands are docked into the binding site, and the docked poses are used for alignment.
CoMFA and CoMSIA Field Calculation
-
Grid Box Generation : A 3D cubic lattice is generated to encompass the aligned molecules.[8]
-
CoMFA Fields : The steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies are calculated at each grid point using a probe atom (e.g., an sp³ carbon with a +1 charge).[8][11] These energy values form the descriptors for the QSAR model.
-
CoMSIA Fields : CoMSIA calculates similarity indices in addition to steric and electrostatic fields. It typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[9][11] A Gaussian function is used to avoid the steep potential changes seen in CoMFA, making the model less sensitive to small shifts in alignment.[6]
Statistical Analysis and Model Validation
-
Partial Least Squares (PLS) : The PLS statistical method is used to correlate the variations in the CoMFA/CoMSIA fields (independent variables) with the biological activity (dependent variable).[6][8]
-
Internal Validation (Cross-Validation) : The leave-one-out (LOO) method is commonly used. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted.[6] This is repeated for all compounds, and the resulting cross-validated correlation coefficient (q²) indicates the model's internal robustness.
-
External Validation : The final model, built using the entire training set, is used to predict the biological activities of the compounds in the test set. The predictive correlation coefficient (pred_r²) provides a measure of how well the model generalizes to new, unseen compounds.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the biological context of the drug target.
Caption: A generalized workflow for conducting a 3D-QSAR study.
Caption: Inhibition of the cAMP signaling pathway by thieno[3,2-d]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3d qsar | PPTX [slideshare.net]
- 4. 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unige.iris.cineca.it [unige.iris.cineca.it]
- 6. mdpi.com [mdpi.com]
- 7. Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors [mdpi.com]
- 8. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CoMFA and CoMSIA analysis [bio-protocol.org]
- 10. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]
- 11. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of kinase inhibitors derived from 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profiles of kinase inhibitors derived from the versatile 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine scaffold. As specific kinome-wide screening data for direct derivatives of this starting material is limited in publicly available literature, this guide draws upon data from structurally related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs to offer valuable insights into the selectivity and potential of this compound class.
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent kinase inhibitors. Its structural similarity to the native purine of ATP allows for competitive binding to the kinase ATP-binding site. Modifications at the C2 and C4 positions, readily achievable from the this compound intermediate, enable the fine-tuning of potency and selectivity against various kinase targets. Understanding the cross-reactivity of these compounds across the human kinome is paramount for developing safe and effective therapeutics with minimal off-target effects.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 values) of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against a panel of kinases, alongside established multi-kinase inhibitors for comparison. This data highlights the potential for developing highly selective inhibitors from this scaffold.
Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives Against Selected Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound A (JAK1 Inhibitor) | JAK1 | 22 | Tofacitinib | JAK1 | 1 |
| JAK2 | >1000 | JAK2 | 20 | ||
| JAK3 | >1000 | JAK3 | 112 | ||
| TYK2 | >1000 | TYK2 | 99 | ||
| Compound B (FAK/FLT3 Inhibitor) | FAK | 15 | PF-562271 | FAK | 14 |
| FLT3 | 28 | FLT3 | - | ||
| VEGFR2 | 150 | VEGFR2 | - | ||
| c-Kit | 250 | c-Kit | - |
Note: Data for Compound A and B are derived from studies on thieno[3,2-d]pyrimidine derivatives and are presented for illustrative purposes.[1][2]
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives and Comparative Drugs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound C (VEGFR-2 Inhibitor) | VEGFR-2 | 230 | Sorafenib | VEGFR-2 | 230 |
| c-Met | >1000 | c-Met | 580 | ||
| EGFR | >1000 | EGFR | >10000 | ||
| Compound D (c-Met Inhibitor) | c-Met | 35.7 | Crizotinib | c-Met | 11 |
| VEGFR2 | >1000 | VEGFR2 | 1700 | ||
| Ron | >1000 | Ron | 13 |
Note: Data for Compound C and D are derived from studies on thieno[2,3-d]pyrimidine derivatives and are presented for illustrative purposes.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are protocols for common in vitro kinase assays used to profile inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, peptide substrate, and test compound.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP in kinase assay buffer. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the product formation using a suitable method. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer
-
Phospho-specific and total protein antibodies
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined time.
-
Pathway Stimulation: If necessary, stimulate the cells with a growth factor or other agent to activate the target kinase pathway.
-
Cell Lysis: Wash the cells with PBS and then lyse them to release cellular proteins.
-
Detection of Phosphorylation:
-
ELISA: Use a sandwich ELISA with a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate protein. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Kinase Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Workflow for in vitro kinase inhibition profiling.
Caption: Simplified VEGFR-2 signaling pathway inhibition.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, a halogenated, sulfur-containing heterocyclic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Disclaimer: No specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound (CAS No. 176530-47-5) was publicly available at the time of this writing. The following procedures are synthesized from the known hazards of this compound, disposal guidelines for structurally similar chemicals, and general best practices for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Immediate Safety and Hazard Profile
Before handling, it is crucial to be aware of the known hazards associated with this compound. Based on available supplier information, this compound is classified with the following hazards:
-
Toxicity: It is considered toxic if swallowed (GHS06).
-
Eye Irritation: It is known to cause serious eye irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood to avoid dust inhalation. |
Step-by-Step Disposal Protocol
The primary and required method for disposing of this compound is through a licensed and approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," its CAS number (176530-47-5), and the associated hazard symbols (Toxic).
-
Waste Category: As a chlorinated organic compound, this waste must be segregated into the "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[1]
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite). Collect the contaminated absorbent into the designated hazardous waste container. Do not use combustible materials like paper towels to clean up large spills.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Procedures
The table below summarizes the critical information for the disposal of this compound.
| Parameter | Guideline | Citation/Rationale |
| Primary Disposal Method | Transfer to an approved and licensed hazardous waste disposal plant. | Standard procedure for toxic and halogenated chemical waste.[2][3] |
| Waste Classification | Halogenated Organic Waste. | The molecule contains chlorine, necessitating segregation from non-halogenated streams.[1] |
| Container Type | Chemically compatible, sealable, and clearly labeled container. | Prevents leaks and ensures proper identification for waste handlers. |
| Labeling Requirements | "Hazardous Waste," "this compound," "CAS: 176530-47-5," and hazard pictograms (Toxic - GHS06). | Complies with regulations and communicates hazards. |
| On-Site Storage | Store in a designated, secure, and well-ventilated area with secondary containment. Keep away from incompatible materials such as strong oxidizing agents. | Prevents accidental release and reactions. |
| Spill Cleanup | Use inert absorbent material. Collect and place in the designated hazardous waste container. | Ensures that spill residues are also disposed of as hazardous waste. |
| Forbidden Actions | DO NOT dispose of down the drain. DO NOT mix with non-hazardous waste. DO NOT mix with incompatible waste streams (e.g., non-halogenated solvents). | Prevents environmental contamination and dangerous chemical reactions.[1] |
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain the highest standards of scientific practice. Always prioritize safety and consult with your local EHS experts.
References
Essential Safety and Operational Guide for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar chlorinated heterocyclic and thienopyrimidine compounds, which may be hazardous, toxic, or have unknown toxicological properties.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary if engineering controls like a fume hood are not available or if there is a risk of generating dust or aerosols. A particulate filter conforming to EN 143 is recommended for solid compounds.[1] |
| General Lab Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice dictates that long pants and closed-toe shoes must be worn to protect against accidental spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Safety Equipment Check: Before starting any work, ensure that safety equipment, including an eyewash station and safety shower, is accessible and in good working order.
-
Gather Materials: Assemble all necessary equipment and reagents before you begin, to avoid having to leave the designated area during the experiment.
Weighing and Transferring the Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Place a clean weighing paper or boat on a calibrated analytical balance inside the fume hood and tare it.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula, taking care to avoid creating dust.[4]
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, labeled volumetric flask or beaker.
-
Rinse any residual powder from the weighing paper into the flask with a small amount of the chosen solvent.[4]
-
Add the remaining solvent to the desired final volume.
-
Cap the flask and mix thoroughly using a vortex mixer or sonicator until the compound is completely dissolved.[4]
-
During the Experiment
-
Containment: Keep all containers with the compound sealed when not in use.
-
Avoid Contamination: Use dedicated labware for this compound. If that is not possible, thoroughly clean all labware after use.
-
Monitoring: Be vigilant for any signs of a spill or exposure.
Post-Experiment Cleanup
-
Decontamination: Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
Work Surface: Wipe down the work area within the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store the compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]
Disposal Procedure
-
Follow Regulations: Dispose of the chemical waste through an approved waste disposal plant.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[3]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.
Small Spills (less than 5g or 5mL)
-
Alert Others: Notify personnel in the immediate area.
-
Containment: If it is a powder, gently cover it with a damp paper towel to avoid generating dust. For a liquid, absorb it with an inert absorbent material.[5][6]
-
Cleanup: Wearing appropriate PPE, carefully collect the contained material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]
Large Spills (more than 5g or 5mL)
-
Evacuate: Immediately evacuate the area and alert others.
-
Restrict Access: Cordon off the area and post warning signs.[6]
-
Seek Assistance: Contact your institution's environmental health and safety (EHS) department or the appropriate emergency response team.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
